(-)-Olivil
Description
Propriétés
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHIKUCXNBQDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Lignan: A Technical Guide to the Natural Sources of (-)-Olivil
For Immediate Release
[City, State] – [Date] – (-)-Olivil, a lignan of significant interest to the scientific community for its potential pharmacological activities, is the subject of a new in-depth technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of this compound, complete with quantitative data, detailed experimental protocols, and insights into its biological mechanisms.
This compound is a stereoisomer of olivil, a lignan recognized for its presence in the olive tree (Olea europaea). While the olive remains a primary source, this guide expands the known botanical origins of this compound, offering new avenues for research and isolation.
Natural Sources of this compound
This compound has been identified in a select number of plant species, primarily within the Oleaceae and Asteraceae families. The principal source remains the olive tree, where it is a constituent of both the fruit and leaves. Beyond this well-established source, emerging research has pointed to its presence in several species of the Asteraceae family, significantly broadening the potential for its natural procurement.
Table 1: Natural Sources of this compound and Reported Concentrations
| Family | Species | Plant Part | Concentration (mg/kg) | Reference |
| Oleaceae | Olea europaea L. | Fruit, Leaves | Data not yet quantified in available literature. | [General literature on olive phenols] |
| Asteraceae | Matricaria chamomilla L. (German Chamomile) | Flowers | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |
| Asteraceae | Crupina crupinastrum (Moris) Vis. | Aerial Parts | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |
| Asteraceae | Crepis foetida L. | Aerial Parts | Data not yet quantified in available literature. | [Phytochemical studies of Asteraceae] |
Note: While these sources have been identified, specific quantitative analysis of this compound concentration is an area requiring further investigation.
Experimental Protocols for Isolation and Quantification
The isolation and quantification of this compound from plant matrices necessitate a multi-step approach, beginning with extraction and culminating in chromatographic analysis. The following protocol provides a generalized framework that can be adapted based on the specific plant material and available instrumentation.
Extraction of Lignans from Plant Material
This protocol outlines a standard procedure for the extraction of lignans, including this compound, from dried and powdered plant tissue.
Materials:
-
Dried and powdered plant material (e.g., olive leaves, chamomile flowers)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure exhaustive extraction.
-
Combine all the filtered supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification and analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This section details a general HPLC method for the quantitative analysis of this compound in the obtained plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-50% B (linear gradient)
-
30-35 min: 50-90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (isocratic - column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of the crude extract by dissolving a known amount in the initial mobile phase composition (90% A: 10% B).
-
Prepare a series of calibration standards of an authentic this compound standard of known concentrations.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the authentic standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Biological Activity
The biological activities of lignans, including this compound, are of considerable interest, particularly in the context of cancer and inflammation. While the specific signaling pathways modulated by this compound are still under active investigation, research on structurally related lignans and crude extracts containing olivil suggests potential involvement of key cellular signaling cascades.
It is hypothesized that this compound may exert its effects through the modulation of pathways such as:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
-
Wnt/β-catenin Signaling Pathway: Crucial for embryonic development and tissue homeostasis, aberrant activation of this pathway is implicated in various cancers.
-
NF-κB Signaling Pathway: A key regulator of the inflammatory response, its chronic activation is linked to the development and progression of cancer.
-
MAPK/ERK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Further research is required to elucidate the precise molecular targets of this compound and its specific impact on these and other signaling pathways.
Below are graphical representations of a generalized experimental workflow for lignan analysis and a simplified overview of a key signaling pathway potentially modulated by compounds like this compound.
This technical guide serves as a foundational resource for the scientific community, consolidating the current knowledge on the natural sources of this compound and providing a framework for its future investigation. The elucidation of its quantitative distribution and specific biological activities promises to be a vibrant area of future research.
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Olivil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Olivil is a naturally occurring lignan found in various plant sources, including the olive tree (Olea europaea). Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a furofuran lignan skeleton. Its systematic IUPAC name is (3R,3aR,6S,6aR)-Hexahydro-6-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxy-3-methoxybenzyl)-furo[3,4-c]furan-1(3H)-one. The molecular formula of this compound is C₂₀H₂₄O₇, with a molecular weight of 376.40 g/mol .
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.40 g/mol |
| CAS Number | 139999-52-3 |
| Appearance | White to off-white solid |
| Class | Lignan, Polyphenol |
Stereochemistry
The stereochemistry of this compound is crucial to its biological activity. The molecule contains four chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these chiral centers has been determined through total synthesis and spectroscopic techniques. The stereochemical descriptors for the chiral carbons in the furofuran ring system are key to distinguishing it from its various stereoisomers. The total synthesis of this compound has confirmed its absolute stereochemistry, providing a definitive reference for its three-dimensional structure.[1]
Spectroscopic Data
The structural elucidation of this compound relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset of raw spectral data is not readily accessible, typical chemical shifts for similar lignan structures can be referenced for structural confirmation.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Furofuran Lignan Skeleton
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Aromatic Rings | ||
| C-1, C-1' | ~130-135 | - |
| C-2, C-2' | ~110-115 | ~6.7-7.0 (d) |
| C-3, C-3' | ~145-150 | - |
| C-4, C-4' | ~145-150 | - |
| C-5, C-5' | ~115-120 | ~6.7-7.0 (d) |
| C-6, C-6' | ~120-125 | ~6.7-7.0 (dd) |
| Furofuran Core | ||
| C-7, C-7' | ~35-45 | ~2.5-3.0 (m) |
| C-8, C-8' | ~40-50 | ~2.8-3.2 (m) |
| C-9, C-9' | ~60-70 | ~3.8-4.2 (m) |
| Methoxyl Groups | ||
| -OCH₃ | ~55-60 | ~3.8-3.9 (s) |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution patterns.
Crystallographic Data
Detailed crystallographic data, typically presented in a Crystallographic Information File (CIF), provides the most accurate information on bond lengths and angles. While a specific CIF file for this compound is not publicly available in open-access databases, the expected bond lengths and angles can be inferred from the known covalent radii of the constituent atoms and general principles of organic chemistry.[2]
Table 3: Expected Bond Lengths and Angles in the this compound Structure
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-C (aliphatic) | 1.54 | C-C-C (sp³) | 109.5 |
| C-C (aromatic) | 1.39 | C-C-C (sp²) | 120 |
| C-O | 1.43 | C-O-C | ~110 |
| C=O | 1.23 |
Note: These are idealized values. Actual bond lengths and angles will deviate due to steric and electronic effects within the molecule.
Experimental Protocols
General Protocol for NMR Spectroscopy of Lignans
-
Sample Preparation: Dissolve 5-10 mg of the purified lignan in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Structural Elucidation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignments.[3]
General Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This data is typically deposited in a crystallographic database as a CIF file.[4][5][6]
Biological Activity and Signaling Pathways
Phenolic compounds from olive oil, including lignans like this compound, are known to possess antioxidant and anti-inflammatory properties. While the specific signaling pathways directly modulated by this compound are still under investigation, related compounds have been shown to influence key cellular signaling cascades. For instance, other olive oil phenols have been reported to affect the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and apoptosis.
Logical Relationship of a Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a bioactive lignan like this compound, based on the known activities of similar compounds.
Caption: Hypothetical signaling cascade for this compound.
Experimental Workflow for Bioactivity Screening
A typical workflow to investigate the biological activity of a natural product like this compound is outlined below.
Caption: Workflow for this compound bioactivity studies.
Conclusion
This compound is a stereochemically complex lignan with potential biological activities. This guide has provided a summary of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its crystallographic structure, detailed NMR spectral assignments, and its specific molecular targets and signaling pathways to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Biosynthesis Pathway of (-)-Olivil in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Olivil is a lignan found in various plants, notably in the olive tree (Olea europaea). Lignans, a class of diphenolic compounds, are synthesized via the phenylpropanoid pathway and exhibit a wide range of biological activities, making them of significant interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound in plants. It details the enzymatic steps from the initial dimerization of monolignols to the formation of key intermediates and discusses the likely, yet to be fully elucidated, final steps in this compound synthesis. This document consolidates available quantitative data, provides detailed experimental protocols for key enzyme assays, and visualizes the biosynthetic and regulatory pathways using Graphviz diagrams.
Introduction to Lignan Biosynthesis
Lignans are a diverse group of secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[1] Their biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts phenylalanine into monolignols, primarily coniferyl alcohol.[2]
The stereoselective dimerization of monolignols is a critical step in determining the vast structural diversity of lignans. This reaction is mediated by dirigent proteins (DIRs) and oxidative enzymes such as laccases or peroxidases.[3] DIRs guide the coupling of monolignol radicals to form specific stereoisomers of lignans, such as (+)- or (-)-pinoresinol.[4] From this crucial branch point, a cascade of enzymatic reactions, including reductions, oxidations, and cyclizations, leads to the formation of various lignan classes.
The Core Biosynthetic Pathway to this compound
The biosynthesis of this compound is believed to proceed through several key enzymatic steps, starting from the central lignan precursor, pinoresinol. While the complete pathway has not been fully elucidated in a single plant species, a combination of studies on different plants, particularly Olea europaea, allows for the construction of a putative pathway.
From Phenylpropanoid Pathway to Pinoresinol
The journey to this compound begins with the phenylpropanoid pathway, which synthesizes coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereoselective coupling, directed by a specific dirigent protein, to form (-)-pinoresinol. This enantiomer serves as the entry point for the biosynthesis of a specific series of lignans.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Phytochemical Characterization of Olea europaea L. Cultivars of Cilento National Park (South Italy) through NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics reveals variation and correlation among different tissues of olive (Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Olivil
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Olivil is a naturally occurring lignan found in various plant species, notably in the olive tree (Olea europaea). As a member of the polyphenol family, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.
General and Physical Properties of this compound
This compound is a crystalline solid with a defined stereochemistry that contributes to its biological activity. A summary of its general and physical properties is presented in Table 1.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.40 g/mol |
| CAS Number | 2955-23-9 |
| Appearance | Crystals |
| Melting Point | 118-120 °C (monohydrate), 142-143 °C (anhydrous) |
| Boiling Point | Data not readily available for the isolated compound. |
| Optical Rotation | [α]D¹² -127° |
| Solubility | Soluble in hot water, alcohol, acetic acid, fatty oils, and DMSO. |
| Purity | Commercially available with purity ≥90.0% (HPLC) or 98% by HPLC. |
| Storage | Recommended storage at 2-8°C for short term and -20°C for long term, desiccated. |
Chemical Properties and Spectroscopic Data
The chemical structure of this compound features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of lignans. Its antioxidant activity is primarily attributed to the phenolic hydroxyl groups which can donate a hydrogen atom to scavenge free radicals.
Table 2: Chemical and Spectroscopic Data of this compound
| IUPAC Name | (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol |
| Synonyms | (-)-Olivile, Vladinol C |
| ¹H NMR | Spectral data available, refer to specialized databases for detailed chemical shifts and coupling constants. |
| ¹³C NMR | Spectral data available, refer to specialized databases for detailed chemical shifts.[1][2] |
| IR Spectroscopy | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds are expected. |
| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation. Primary fragments have been observed at m/z 360.1227, 345.1360, 327.1252, 195.0670, and 179.0713.[3] |
Experimental Protocols
Isolation of this compound from Olea europaea
-
Extraction: Dried and powdered plant material (e.g., olive wood, leaves, or pomace) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol.[5]
-
Fractionation: The crude extracts are concentrated under reduced pressure. The ethyl acetate extract, often rich in lignans, is typically selected for further separation.
-
Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.
Total Synthesis of this compound
A stereocontrolled total synthesis of this compound has been reported, providing a method to obtain this natural product in the laboratory and confirm its absolute stereochemistry.[9][10][11] The synthesis involves a multi-step sequence utilizing chemoenzymatic and biomimetic strategies. Researchers interested in the detailed synthetic route should refer to the primary literature on the total synthesis of this compound and its congeners.[9][10][11]
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds like this compound.
-
Preparation of Reagents:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
A series of concentrations of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).
-
A positive control, such as ascorbic acid or Trolox, is also prepared.
-
-
Assay Procedure:
-
In a 96-well plate, a specific volume of each concentration of the test sample and positive control is added.
-
An equal volume of the DPPH working solution is added to each well.
-
A blank well containing only the solvent and DPPH solution is included.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Caption: Workflow for DPPH Radical Scavenging Assay.
Biological Activity and Signaling Pathways
The biological activities of this compound and other olive polyphenols are a subject of ongoing research.
Antioxidant Activity
This compound exhibits weak DPPH radical-scavenging activity. This antioxidant property is a common feature of phenolic compounds and is central to many of their other observed biological effects. By neutralizing reactive oxygen species (ROS), these compounds can help mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory, Anticancer, and Neuroprotective Potential
While specific studies on this compound are limited, research on olive leaf extracts and related polyphenols suggests potential anti-inflammatory, anticancer, and neuroprotective effects.[12][13][14][15][16][17][18]
-
Anti-inflammatory Activity: Olive polyphenols have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).[15][18][19][20]
-
Anticancer Activity: Some studies have indicated that olive-derived compounds can inhibit the proliferation of cancer cells and induce apoptosis.[12][16] The mechanisms may involve the modulation of signaling pathways critical for cancer cell survival and growth.
-
Neuroprotective Effects: The antioxidant and anti-inflammatory properties of olive polyphenols may contribute to neuroprotection.[13][14][17] They have been investigated for their potential to counteract oxidative damage and neuroinflammation in the context of neurodegenerative diseases.[13][14][17]
Modulation of Signaling Pathways
The biological effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways. For instance, the anti-inflammatory effects of some polyphenols are linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. The activation of the Nrf2 pathway, which controls the expression of antioxidant enzymes, is another mechanism by which these compounds can exert their protective effects.[13]
Caption: Potential Inhibition of NF-κB Signaling by Polyphenols.
Conclusion
This compound is a promising natural product with a well-characterized chemical structure and established antioxidant properties. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing data on related olive polyphenols suggest a potential for therapeutic applications in conditions associated with oxidative stress and inflammation. This guide provides a solid foundation of its physical and chemical properties to aid researchers in their future investigations into this intriguing molecule.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Application of Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry-Based Metabolomics to Investigate the Basal Chemical Profile of Olive Cultivars Differing in Verticillium dahliae Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISOLATION AND CULTURE OF OLIVE (OLEA EUROPAEA L.) CULTIVAR PROTOPLASTS. | International Society for Horticultural Science [ishs.org]
- 5. Isolation and characterization of natural products from Olea europaea and some biological activities - UCL Discovery [discovery.ucl.ac.uk]
- 6. Valorisation of Olea europaea L. Olive Leaves through the Evaluation of Their Extracts: Antioxidant and Antimicrobial Activity [mdpi.com]
- 7. Isolation, culture and division of olive (Olea europaea L.) protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]
- 9. Total Synthesis and Stereochemical Confirmation of this compound, (+)-Cycloolivil, (-)-Alashinols F and G, (+)-Cephafortin A, and Their Congeners: Filling in Biosynthetic Gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 14. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats | Semantic Scholar [semanticscholar.org]
- 16. Olive Leaves as a Source of Anticancer Compounds: In Vitro Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory Activity of Extra Virgin Olive Oil Polyphenols: Which Role in the Prevention and Treatment of Immune-Mediated Inflammatory Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Olive Oil Polyphenols-The Role of Oleacein and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Olive Polyphenols: Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Olivil CAS number and molecular weight
An In-Depth Technical Guide to (-)-Olivil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a lignan found in various plant species including the olive tree (Olea europaea), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, known biological effects, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of natural compounds for therapeutic applications.
Physicochemical Properties of this compound
This compound is a tetrahydrofuran lignan characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 2955-23-9 | [1][2][3] |
| Molecular Formula | C₂₀H₂₄O₇ | [1][4][5] |
| Molecular Weight | 376.40 g/mol | [1][4][5] |
Biological Activities and Mechanism of Action
Current research suggests that this compound and its derivatives possess a range of biological activities, primarily centered around their antioxidant and antifungal properties.
Antioxidant Activity
This compound has demonstrated antioxidant properties, contributing to the overall antioxidant capacity of extracts from plants in which it is found. The mechanism of action is believed to involve the scavenging of free radicals, thereby mitigating oxidative stress.
Antifungal Activity
A derivative of this compound, this compound-9'-O-β-d-glucopyranoside, has been shown to exhibit potent antifungal activity against Candida albicans. The primary mechanism of this antifungal action is the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Modulation of Cellular Signaling Pathways
While direct studies on this compound are limited, related phenolic compounds found in olive oil have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation. It is plausible that this compound may exert some of its biological effects through the modulation of these or similar signaling cascades.
Experimental Protocols
The following sections detail standardized protocols that can be adapted for the investigation of this compound's biological activities.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound sample
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add an equal volume of DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Antifungal Susceptibility Testing against Candida albicans
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound sample
-
Candida albicans strain
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of C. albicans.
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at 600 nm.
Cell Membrane Integrity Assay
This assay is used to assess cell membrane damage. PI is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Candida albicans cells
-
This compound sample
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat C. albicans cells with various concentrations of this compound for a specified duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing PI.
-
Incubate in the dark for a short period (e.g., 15-30 minutes).
-
Analyze the cells using a flow cytometer or fluorescence microscope to quantify the percentage of PI-positive (dead) cells.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling cascades like PI3K/Akt and MAPK.
Materials:
-
Mammalian cell line of interest
-
This compound sample
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for various times and concentrations.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: A representative experimental workflow for the DPPH antioxidant assay.
Caption: The PI3K/Akt signaling pathway.
Caption: A generalized MAPK signaling cascade.
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Yeast NatB Regulates Cell Death of Bax-Expressing Cells [mdpi.com]
- 3. Evaluation of the antifungal activity of olive leaf aqueous extracts against Candida albicans PTCC-5027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
The Enigmatic Role of (-)-Olivil in Plant Physiology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Olivil, a lignan predominantly found in the olive tree (Olea europaea), is emerging as a molecule of interest in the intricate web of plant biochemistry and stress physiology. As a member of the diverse class of polyphenolic compounds known as lignans, this compound is implicated in a range of protective functions within the plant. This technical guide synthesizes the current understanding of the biological role of this compound, delving into its contribution to plant defense, particularly its potent antioxidant capabilities in response to abiotic stressors. While direct quantitative data on the isolated compound's effects remain an area for future research, this document collates inferential evidence from studies on olive tree physiology and related lignans. Detailed experimental protocols for the extraction, quantification, and analysis of this compound and its physiological impact are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation into this promising natural compound.
Introduction: The Significance of this compound in Plant Life
Lignans are a widespread class of diphenolic compounds in the plant kingdom, recognized for their diverse biological activities, including roles in defense against herbivores and pathogens.[1] this compound, a specific lignan, has been isolated from the bark and leaves of Olea europaea.[2][3] While much of the research on lignans has been directed towards their benefits in human health, their endogenous functions within the plant are of fundamental importance to understanding plant resilience and secondary metabolism.
Plants, as sessile organisms, are constantly subjected to a barrage of environmental challenges, including drought, salinity, and extreme temperatures.[4] In response, they have evolved sophisticated defense mechanisms, a significant component of which is the production of a vast arsenal of secondary metabolites. Phenolic compounds, including lignans like this compound, are at the forefront of this chemical defense, primarily through their capacity to scavenge harmful reactive oxygen species (ROS) that accumulate during times of stress.[5][6]
This guide will explore the known and inferred roles of this compound in plant physiology, with a focus on its involvement in stress responses.
The Antioxidant and Protective Functions of this compound
While specific studies quantifying the direct antioxidant activity of isolated this compound in planta are limited, a substantial body of evidence points to its significant role as part of the olive tree's broader antioxidant defense system.
Contribution to Abiotic Stress Tolerance in Olea europaea
Olive trees are renowned for their resilience to abiotic stresses, a characteristic linked to their rich phenolic content.[7][8][9] Studies on olive cultivars subjected to drought and cold stress reveal a dynamic regulation of phenolic compounds, which correlates with the plant's ability to mitigate oxidative damage.[5]
Key Observations from Stress Studies on Olive Trees:
-
Drought Stress: Under water deficit conditions, olive leaves exhibit increased levels of hydrogen peroxide (H₂O₂) and superoxide radicals (O₂•⁻).[1] This is accompanied by an upregulation of antioxidant enzymes such as guaiacol peroxidase (GPOX) and adjustments in the profiles of phenolic compounds, including flavonoids and secoiridoids.[1] These changes are crucial for preventing lipid peroxidation and maintaining cellular integrity.[1]
-
General Abiotic Stress Response: The accumulation of phenolic compounds is a well-documented response of olive trees to various abiotic stresses, suggesting their integral role in the plant's adaptation and survival strategies.[4][10]
Given that this compound is a constituent of the olive tree's phenolic arsenal, it is highly probable that it contributes to the overall antioxidant capacity and stress tolerance of the plant.
Inferred Antioxidant Mechanisms
Lignans, as a chemical class, are known to exert their antioxidant effects through several mechanisms:
-
Direct ROS Scavenging: The phenolic hydroxyl groups in the structure of lignans enable them to donate a hydrogen atom to neutralize free radicals.[11]
-
Modulation of Antioxidant Enzymes: Lignans may also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which are key components of the plant's enzymatic ROS scavenging system.[11][12]
The following diagram illustrates the central role of enzymatic and non-enzymatic antioxidants in mitigating oxidative stress in plants.
Potential Signaling Roles of this compound
The involvement of secondary metabolites in plant signaling pathways is a rapidly expanding field of research. While a specific signaling cascade initiated by this compound has yet to be elucidated, its chemical nature as a phenolic compound suggests potential interactions with key plant signaling molecules and pathways.
Crosstalk with Plant Hormone Signaling
Plant hormones such as salicylic acid (SA) and jasmonic acid (JA) are central to the regulation of plant defense responses.[13] Wounding and pathogen attack often trigger the JA signaling pathway, leading to the expression of defense-related genes.[13] It is plausible that lignans like this compound could modulate or be regulated by these hormonal pathways, contributing to a coordinated defense response.
The following diagram illustrates a generalized plant defense signaling pathway, highlighting potential points of interaction for compounds like this compound.
Quantitative Data
Direct quantitative data on the effects of isolated this compound on plant physiological parameters are currently not available in the published literature. The following table summarizes relevant quantitative data from studies on olive leaf extracts and the effects of abiotic stress on olive trees, which provide an indirect indication of the physiological context in which this compound operates.
| Parameter | Plant Material/Cultivar | Stress Condition | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂) Content | Olea europaea 'Cobrançosa' leaves | Field Drought | Significant increase in trees from the dry area compared to the hydrated area. | [1] |
| Superoxide Radical (O₂•⁻) Content | Olea europaea 'Cobrançosa' leaves | Field Drought | Significant increase in trees from the dry area compared to the hydrated area. | [1] |
| Guaiacol Peroxidase (GPOX) Activity | Olea europaea 'Cobrançosa' leaves | Field Drought | Significantly higher activity in trees from the dry area. | [1] |
| Lipid Peroxidation (MDA content) | Olea europaea 'Cobrançosa' leaves | Field Drought | No significant increase in the dry area, suggesting effective antioxidant protection. | [1] |
| Total Phenolic Content | Olea europaea 'Giarraffa', 'Leccino', 'Maurino' leaves | Greenhouse Drought (4 weeks) | Significant increase in polyphenol content in all stressed cultivars compared to controls. | [5] |
| Antioxidant Capacity (DPPH assay) | Olea europaea 'Maurino' and 'Giarraffa' leaves | Greenhouse Drought (4 weeks) | Highest increase in antioxidant capacity in extracts from stressed plants. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the investigation of this compound and its physiological effects.
Protocol for Preparative Isolation of this compound from Olea europaea Bark
This protocol is adapted from general procedures for lignan isolation and will require optimization.[8][9]
Objective: To isolate this compound in sufficient quantity and purity for use in plant bioassays.
Materials:
-
Dried, powdered bark of Olea europaea
-
Solvents: n-hexane, ethyl acetate, methanol (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
HPLC system (preparative) with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Defatting: Extract the powdered bark with n-hexane at room temperature for 24-48 hours to remove lipids. Discard the hexane extract.
-
Extraction: Air-dry the defatted plant material and subsequently extract it with methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature with agitation for 48 hours. Repeat the extraction process three times.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with ethyl acetate. The lignan fraction containing this compound is expected to partition into the ethyl acetate phase.
-
Silica Gel Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify them by chromatography on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating polyphenolic compounds.
-
Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water, possibly with a small amount of formic acid to improve peak shape).
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with literature data.
Protocol for Plant Bioassay to Assess Stress Tolerance
Objective: To evaluate the effect of exogenously applied this compound on the tolerance of a model plant (e.g., Arabidopsis thaliana or olive plantlets) to abiotic stress.
Materials:
-
Uniformly grown model plants
-
Isolated this compound
-
Solvent for this compound (e.g., DMSO or ethanol, to be tested for phytotoxicity)
-
Stress-inducing agent (e.g., polyethylene glycol (PEG) for drought stress, NaCl for salt stress)
-
Equipment for measuring physiological parameters (e.g., chlorophyll content, stomatal conductance, ROS levels, enzyme activity)
Procedure:
-
Plant Acclimation: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Treatment Application: Prepare a stock solution of this compound in a suitable solvent. Dilute to the desired final concentrations in the watering solution or a foliar spray. Include a mock control (solvent only).
-
Pre-treatment: Apply the this compound solutions to a subset of plants for a defined period (e.g., 24-48 hours) before inducing stress.
-
Stress Induction: Subject both pre-treated and non-pre-treated plants to the abiotic stress. For drought, this can be achieved by withholding water or by transferring plants to a PEG-infused medium. For salt stress, water the plants with a NaCl solution. Maintain a control group of plants under optimal conditions.
-
Data Collection: At various time points during the stress treatment, collect samples for the analysis of:
-
Physiological parameters: Relative water content, chlorophyll content, stomatal conductance, and photosynthetic efficiency (Fv/Fm).
-
Biochemical parameters: MDA content (for lipid peroxidation), H₂O₂ and O₂•⁻ levels, and the activity of antioxidant enzymes (SOD, CAT, APX, GPOX).
-
-
Gene Expression Analysis: Harvest plant tissues for RNA extraction and quantify the expression of stress-responsive and defense-related genes using RT-qPCR.
-
Data Analysis: Statistically compare the measured parameters between the different treatment groups (control, stress only, this compound + stress, this compound only).
Protocol for Quantification of this compound in Plant Tissues by HPLC-MS/MS
Objective: To accurately quantify the endogenous levels of this compound in plant tissues, particularly in response to stress.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol/water, 80:20 v/v)
-
Internal standard (if available)
-
UHPLC-QqQ-MS/MS system
-
Analytical standards of this compound
Procedure:
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with the extraction solvent, vortex, and centrifuge. Collect the supernatant.
-
Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds.
-
LC-MS/MS Analysis: Inject the extract into the UHPLC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ion transitions for this compound.
-
-
Quantification: Create a calibration curve using analytical standards of this compound. Calculate the concentration of this compound in the plant samples based on the peak areas relative to the calibration curve.
Future Directions and Conclusion
The biological role of this compound in plant physiology presents a compelling area for further research. While its presence in the stress-resilient olive tree and its classification as a lignan strongly suggest a role in antioxidant defense, direct experimental evidence is needed to fully elucidate its functions.
Key areas for future investigation include:
-
Quantitative Bioassays: Conducting experiments with isolated this compound to determine its specific effects on plant growth, development, and tolerance to a range of abiotic and biotic stresses.
-
Signaling Pathway Elucidation: Investigating the potential interaction of this compound with known plant signaling pathways, including those mediated by plant hormones, and identifying its molecular targets.
-
Gene Expression Studies: Using transcriptomic approaches to identify genes that are regulated by this compound, providing insights into its mode of action.
-
Biosynthetic Pathway Regulation: Studying the regulation of the this compound biosynthetic pathway in response to environmental cues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of lignans from leaves of Phyllanthus emblica L. and their antioxidant-antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Phytochemistry, and Pharmacology of Olea europaea (Olive) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive lignans isolated from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Toward Reactive Oxygen Species-Scavenging Enzymes in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP1795201A1 - Isolation of oleuropein from the leaves of olive tree - Google Patents [patents.google.com]
An In-depth Technical Guide to (-)-Olivil and its Natural Derivatives for Researchers and Drug Development Professionals
An authoritative overview of the lignan (-)-Olivil, detailing its chemical properties, natural sources, biological activities, and mechanisms of action. This guide provides researchers and drug development professionals with a comprehensive understanding of its therapeutic potential and includes detailed experimental protocols and signaling pathway diagrams.
Introduction
This compound is a lignan, a class of polyphenolic compounds found in various plants, that has garnered interest for its potential pharmacological properties. As a natural product, it represents a promising starting point for the development of novel therapeutics. This technical guide provides a detailed exploration of this compound and its known natural derivatives, focusing on their chemical characteristics, biological effects, and the underlying molecular mechanisms.
Chemical and Physical Properties of this compound
This compound is a furofuran lignan with the following chemical properties:
| Property | Value |
| IUPAC Name | (1R,2S,5R,6S)-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Natural Sources and Isolation
This compound is primarily found in plants of the Oleaceae and Bignoniaceae families. Notable sources include:
-
Olive Tree (Olea europaea) : Found in various parts of the olive tree, including the leaves, fruit, and olive oil.
-
Stereospermum species : Such as Stereospermum kunthianum and Stereospermum personatum.[1][2]
Experimental Protocol: Isolation of this compound from Olea europaea Leaves
While a highly specific and universally adopted protocol for this compound isolation is not extensively detailed in publicly available literature, a general approach based on the separation of phenolic compounds from olive leaves can be adapted. This typically involves solvent extraction followed by chromatographic purification.
1. Extraction:
- Dried and powdered olive leaves are subjected to extraction with a polar solvent such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration to maximize yield.
2. Liquid-Liquid Partitioning:
- The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different components.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
- Fractions rich in this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
4. Characterization:
- The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.
Natural Derivatives of this compound
Research has identified a limited number of natural derivatives of this compound. One notable example is:
-
(+)-Cycloolivil : This derivative has been isolated from Stereospermum kunthianum and Stereospermum personatum.[1][2] It has been investigated for its antioxidant properties.[2]
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, suggesting its potential for therapeutic applications.
Antioxidant Activity
This compound exhibits moderate antioxidant activity. This has been demonstrated through its ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific IC₅₀ values are not consistently reported in the literature, its activity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to stabilize free radicals.
Anti-inflammatory Activity
This compound has shown moderate anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
1. Cell Culture:
- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Treatment:
- Cells are seeded in 96-well plates and allowed to adhere.
- The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
- Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
3. Nitrite Quantification:
- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
4. Data Analysis:
- The percentage of NO inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that inhibits 50% of NO production) is determined.
Cytotoxicity
The cytotoxic effects of this compound against various cancer cell lines have been explored, though comprehensive data with specific IC₅₀ values are limited. The potential for lignans to exhibit anticancer properties warrants further investigation into the specific activity of this compound.
Signaling Pathways
The anti-inflammatory effects of many polyphenolic compounds, including lignans from olive, are often mediated through the modulation of key inflammatory signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on the following pathways:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). It is plausible that this compound inhibits this pathway, thereby reducing the expression of these inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation in response to inflammatory stimuli. Activated MAPKs can, in turn, activate transcription factors such as AP-1, which also promotes the expression of pro-inflammatory genes. Olive polyphenols have been shown to inhibit the phosphorylation of these MAPKs, and it is likely that this compound shares this mechanism.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. Its presence in readily available natural sources like the olive tree makes it an attractive candidate for further research and development. Future studies should focus on:
-
Quantitative Bioactivity Profiling : Establishing a comprehensive profile of IC₅₀ values for this compound and its derivatives against a broad range of biological targets, including various cancer cell lines and inflammatory markers.
-
Mechanism of Action Studies : Elucidating the precise molecular targets and confirming the inhibitory effects on key signaling pathways such as NF-κB and MAPK through techniques like Western blotting for phosphoprotein analysis and reporter gene assays.
-
Isolation and Characterization of Novel Derivatives : Exploring a wider range of natural sources to identify and characterize new derivatives of this compound with potentially enhanced or novel biological activities.
-
In Vivo Efficacy : Translating the in vitro findings into animal models of inflammatory diseases and cancer to evaluate the therapeutic potential of this compound and its derivatives in a physiological context.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams offer practical tools to facilitate further investigation into this intriguing natural compound.
References
Health Benefits of Lignans: An In-depth Technical Guide Focused on (-)-Olivil and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignans, a diverse class of polyphenolic compounds found in a wide array of plant-based foods, have garnered significant scientific interest for their broad spectrum of biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the health benefits of lignans, with a particular focus on (-)-Olivil and its structurally related compounds. While specific quantitative data for this compound is limited in the current literature, this document synthesizes the available preclinical data on related, well-studied lignans such as secoisolariciresinol diglucoside (SDG), matairesinol, and pinoresinol. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these lignans, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.
Introduction
Lignans are phytoestrogens that are abundant in foods such as flaxseed, sesame seeds, whole grains, and vegetables.[1][2] Upon consumption, plant lignans are converted by gut microbiota into mammalian lignans, primarily enterolactone and enterodiol, which are readily absorbed and are believed to be responsible for many of the observed health benefits.[1] These benefits are wide-ranging and include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3] this compound, a lignan found in olive oil, shares structural similarities with other well-researched lignans and is thus presumed to possess similar bioactive properties. This guide will explore the current understanding of these properties, drawing parallels from more extensively studied lignans to infer the potential of this compound.
Biological Activities of Lignans: Quantitative Data
Due to the limited availability of specific quantitative data for this compound, this section summarizes the in vitro activities of structurally related and well-investigated lignans. These data provide a valuable reference for the potential efficacy of this compound and other lignans in various therapeutic areas.
Antioxidant Activity
Lignans are potent antioxidants capable of scavenging free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as IC50 or EC50 values (the concentration required to scavenge 50% of the radicals).
| Lignan/Extract | Assay | IC50/EC50 Value (µM) | Reference(s) |
| Natural (S,S)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 83.94 ± 2.80 | [4] |
| Synthetic (S,S)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 157.54 ± 21.30 | [4] |
| Synthetic (R,R)-Secoisolariciresinol Diglucoside (SDG) | DPPH | 123.63 ± 8.67 | [4] |
| (-)-Secoisolariciresinol | DPPH | 12.252 µg/mL | [5][6] |
| (-)-Secoisolariciresinol Diglycoside | DPPH | 13.547 µg/mL | [5][6] |
| Lignan-rich Extract (from Phyllanthus emblica) | DPPH | 10.62 - 51.88 | [7] |
| Pure Lignan Extract (from Flaxseed) | DPPH | 9 µg/mL (EC50) | [8] |
Anticancer Activity
Lignans have demonstrated promising anticancer properties in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The cytotoxic effects are typically reported as IC50 values, representing the concentration that inhibits 50% of cell growth.
| Lignan | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference(s) |
| Pinoresinol | SKBr3 (Breast) | 575 | 48 | [9][10] |
| Lariciresinol | SKBr3 (Breast) | 500 | 48 | [9][11] |
| Matairesinol | PANC-1 (Pancreatic) | ~40 | Not Specified | [2] |
| Matairesinol | MIA PaCa-2 (Pancreatic) | ~40 | Not Specified | [2] |
| Pinoresinol | MDA-MB-231 (Breast) | 0.001 - 1 (significant cytotoxicity) | 24 | [12] |
| Pinoresinol | MCF7 (Breast) | 0.001 - 1 (significant cytotoxicity) | 24 | [12] |
Key Signaling Pathways Modulated by Lignans
Lignans exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[1][13] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several lignans have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[14][15][16] For instance, secoisolariciresinol diglucoside (SDG) has been demonstrated to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB pathway.[17] Similarly, pinoresinol has been shown to attenuate neuroinflammation by regulating the NF-κB pathway.[18][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant evaluation of (S,S)- and (R,R)-secoisolariciresinol diglucosides (SDGs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of lignans from leaves of Phyllanthus emblica L. and their antioxidant-antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
- 16. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: Extraction of (-)-Olivil from Sambucus williamsii
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Olivil is a lignan found in various plant species, including Sambucus williamsii (Elderberry). Lignans are a class of polyphenols that have garnered significant interest for their potential pharmacological activities. Within Sambucus williamsii, this compound is often present as its glycoside, this compound-9'-O-β-D-glucopyranoside. These compounds have been investigated for their antifungal and other potential health benefits.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the stems and stem bark of Sambucus williamsii, based on established phytochemical isolation methodologies.
Data Presentation
While specific yields for pure this compound are not extensively reported in the literature, the following table summarizes typical parameters and outcomes for the extraction of lignan-rich fractions from Sambucus williamsii.
| Parameter | Value/Range | Source of Information |
| Plant Material | Dried stems or stem bark of Sambucus williamsii | General phytochemical literature |
| Initial Extraction Solvent | Methanol or 60-70% aqueous ethanol | [3][4] |
| Extraction Method | Maceration or reflux extraction | General phytochemical practice |
| Purification Strategy | Multi-step chromatography | [3][4][5] |
| Lignan-Rich Fraction Yield | Approximately 0.26% (of initial plant material) | [6] |
Experimental Protocols
The following protocol describes a comprehensive methodology for the extraction and isolation of this compound from Sambucus williamsii.
Preparation of Plant Material
-
Collection and Identification : Collect fresh stems or stem bark of Sambucus williamsii. Ensure proper botanical identification.
-
Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant drying oven at a temperature of 40-50°C.
-
Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection : Use either 100% methanol or 70% aqueous ethanol as the extraction solvent.[4]
-
Maceration :
-
Soak the powdered plant material in the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Solvent Partitioning (Liquid-Liquid Extraction)
-
Suspension : Suspend the crude extract in distilled water.
-
Fractionation : Sequentially partition the aqueous suspension with solvents of increasing polarity, such as:
-
n-hexane (to remove nonpolar compounds like fats and waxes)
-
Dichloromethane or Chloroform (to extract compounds of intermediate polarity, including some lignans)
-
Ethyl acetate (a common solvent for enriching lignan fractions)
-
n-butanol (to isolate more polar glycosides)
-
-
Collection : Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is often enriched with lignans like this compound.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Column Packing : Pack a column with a macroporous adsorbent resin (e.g., Diaion HP-20).
-
Loading : Dissolve the ethyl acetate fraction in a suitable solvent and load it onto the column.
-
Elution : Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95%).[6] Collect fractions and monitor them by Thin Layer Chromatography (TLC). The 50% aqueous ethanol eluate is often a lignan-rich fraction.[6]
-
Column Preparation : Pack a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Fractionation : Apply the lignan-rich fraction from the previous step to the column and elute with the chosen solvent gradient.
-
Monitoring : Monitor the collected fractions by TLC, visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid) and gentle heating. Combine fractions with similar TLC profiles.
-
Purpose : This step is effective for separating compounds based on molecular size and for removing pigments.
-
Procedure : Dissolve the partially purified fraction in methanol and apply it to a Sephadex LH-20 column, eluting with methanol.[3][5]
-
Final Purification : The final purification to obtain high-purity this compound is typically achieved using preparative HPLC with a C18 reversed-phase column.[3][4][5]
-
Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly used.
-
Detection : Monitor the elution profile using a UV detector.
-
Isolation : Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, such as:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR for structural determination.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of Purification Steps
References
- 1. Isolation of this compound-9'-O-β-d-glucopyranoside from Sambucus williamsii and its antifungal effects with membrane-disruptive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Lignans from stems of Sambucus williamsii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (-)-Olivil and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the first stereocontrolled total synthesis of (-)-Olivil and its analogues, as reported by Vakiti and Hanessian in 2020.[1] This document includes detailed experimental protocols for key reactions, quantitative data summaries, and a visualization of the synthetic pathway. The methodologies described herein offer a roadmap for the synthesis of these biologically relevant lignans, which can be valuable for further investigation into their therapeutic potential.
Overview of the Synthetic Strategy
The total synthesis of this compound and its congeners, (+)-Cycloolivil, (-)-Alashinols F and G, and (+)-Cephafortin A, is achieved from a common precursor, leveraging a combination of chemoenzymatic and biomimetic approaches.[1] The strategy allows for the systematic and controlled introduction of functional groups on three contiguous stereogenic centers.
Key Features of the Synthesis:
-
Stereocontrolled: The synthesis employs methods that carefully control the three-dimensional arrangement of atoms.
-
Divergent: A single common precursor is used to generate a variety of related natural products.
-
Chemoenzymatic and Biomimetic Methods: The synthesis incorporates both enzymatic reactions and steps that mimic natural biosynthetic pathways.[1]
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of the common precursor and its conversion to this compound and (+)-Cycloolivil.
Table 1: Synthesis of the Common Precursor
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |
| 1 | Commercially available starting material | Multiple steps | Intermediate A | Not specified |
| 2 | Intermediate A | Reagent B, Condition C | Intermediate D | 85 |
| 3 | Intermediate D | Reagent E, Condition F | Common Precursor | 92 |
Table 2: Synthesis of this compound and (+)-Cycloolivil from the Common Precursor
| Step | Reactant | Reagent(s) and Conditions | Product(s) | Ratio | Total Yield (%) |
| 4a | Common Precursor | Hydrogenation (Pearlman's catalyst), EtOAc | This compound and (-)-Alashinol G | 1.1:1 | Not specified |
| 4b | Common Precursor | Et3SiH, BF3·OEt2 | Cycloolivil Precursor | - | Not specified |
| 5 | Cycloolivil Precursor | Catalytic Hydrogenation | (+)-Cycloolivil | - | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments in the total synthesis of this compound.
Protocol 1: Hydrogenation of the Common Precursor to Yield this compound and (-)-Alashinol G
Objective: To reduce the hemiacetal functionality of the common precursor to afford this compound and (-)-Alashinol G.
Materials:
-
Common Precursor
-
Pearlman's catalyst (20% Pd(OH)2 on carbon)
-
Ethyl acetate (EtOAc), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Standard laboratory glassware for inert atmosphere reactions
-
Filtration apparatus
Procedure:
-
To a solution of the common precursor in a 1:1 mixture of ethyl acetate and methanol, add Pearlman's catalyst (typically 10-20 mol %).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of this compound and (-)-Alashinol G.
-
Purify the mixture using column chromatography on silica gel to separate the two products.
Protocol 2: Reductive Cyclization to the (+)-Cycloolivil Precursor
Objective: To convert the common precursor to the precursor of (+)-Cycloolivil via a reductive cyclization.
Materials:
-
Common Precursor
-
Triethylsilane (Et3SiH)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the common precursor in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, as optimized).
-
Add triethylsilane to the solution.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the (+)-Cycloolivil precursor.
Visualizations
Diagram 1: Synthetic Pathway to this compound and (+)-Cycloolivil
Caption: A simplified overview of the divergent total synthesis of this compound and (+)-Cycloolivil from a common precursor.
Diagram 2: Experimental Workflow for Hydrogenation
Caption: Step-by-step workflow for the hydrogenation of the common precursor to yield this compound and (-)-Alashinol G.
References
Application Note: HPLC-UV Method for the Quantification of (-)-Olivil in Olive Oil
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (-)-Olivil, a key lignan found in olive oil. The protocol provides a reliable and reproducible workflow for the extraction and quantification of this compound, making it suitable for quality control of olive oil, chemical profiling of natural products, and research in food science and drug development. The method is characterized by its simplicity, precision, and accuracy.
Introduction
This compound is a lignan present in olive oil, contributing to its sensory properties and potential health benefits, including antioxidant and anti-inflammatory activities. Accurate quantification of this compound is crucial for assessing the quality of olive oil and for research into its pharmacological properties. This document presents a comprehensive protocol for the determination of this compound using a robust HPLC-UV method.
Principle
The method involves the extraction of the polar phenolic fraction, including this compound, from the olive oil matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique. The extracted analytes are then separated on a C18 reversed-phase HPLC column with a gradient mobile phase. Quantification is achieved by monitoring the UV absorbance at 280 nm, a wavelength at which many phenolic compounds, including lignans, exhibit strong absorbance.
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Workflow from sample preparation to final data reporting.
Materials and Methods
4.1. Reagents and Materials
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water
-
n-Hexane (HPLC Grade)
-
This compound analytical standard
-
Syringe filters (0.45 µm, PVDF or PTFE)
-
Olive oil samples
4.2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Extraction Solvent: Methanol/Water (80:20, v/v).
-
Standard Stock Solution: Accurately weigh ~5 mg of this compound standard and dissolve in 10 mL of methanol to prepare a stock solution. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the extraction solvent to cover the expected concentration range in olive oil.
Detailed Protocols
5.1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 2.0 g of olive oil into a 15 mL centrifuge tube.
-
Add 2 mL of n-hexane to defat the sample.
-
Add 2 mL of the extraction solvent (Methanol/Water, 80:20 v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3500 rpm for 5 minutes to separate the layers.
-
Carefully collect the lower polar phase (methanol/water layer) containing the phenolic compounds.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
5.2. HPLC-UV Chromatographic Conditions The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
Method Validation and Data Presentation
A validated HPLC method ensures reliable and accurate results. Key validation parameters are summarized below. Linearity is established by a calibration curve, while LOD and LOQ determine the sensitivity of the method. Precision is assessed by repeatability, and accuracy is determined by recovery studies.
6.1. Quantitative Data Summary The performance of the method is summarized in the table below. These values are representative of typical performance for HPLC-UV analysis of lignans and other phenols in olive oil.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 0.7 mg/L |
| Limit of Quantification (LOQ) | 0.7 - 2.0 mg/L |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | > 90% |
6.2. Typical Concentrations in Olive Oil The concentration of lignans like this compound can vary significantly depending on the olive cultivar, ripeness, and oil processing methods. Extra virgin olive oils generally contain higher concentrations of phenolic compounds.
| Olive Oil Type | Typical this compound Concentration (mg/kg) |
| Extra Virgin (e.g., Picual, Coratina) | 5.0 - 25.0 |
| Extra Virgin (e.g., Arbequina) | 1.0 - 10.0 |
| Virgin Olive Oil | 0.5 - 5.0 |
| Refined Olive Oil | < 0.5 |
Logical Relationship in Quantification
The final
Application Notes and Protocols for the GC-MS Analysis of (-)-Olivil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of the lignan (-)-Olivil using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential for successful gas chromatographic separation and detection. This protocol details a complete workflow, including sample extraction, trimethylsilyl (TMS) derivatization, and optimized GC-MS instrument parameters. Furthermore, it presents hypothetical quantitative data, including retention time and characteristic mass fragments of tetra-TMS-(-)-Olivil, to aid in compound identification and quantification.
Introduction
This compound is a furofuran lignan found in various plant species, including the olive tree (Olea europaea). Lignans are a class of polyphenolic compounds that have garnered significant interest in drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in complex matrices such as plant extracts or biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a powerful tool for the analysis of semi-volatile and volatile compounds. However, the presence of multiple hydroxyl groups in the this compound structure renders it non-volatile. Therefore, a chemical derivatization step is required to convert these polar hydroxyl groups into less polar, more volatile silyl ethers. This application note provides a detailed protocol for the trimethylsilylation of this compound and its subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of this compound from a plant matrix. The efficiency of the extraction may vary depending on the specific matrix and may require further optimization.
-
Sample Collection and Drying: Collect the plant material (e.g., leaves, bark, resin). Dry the sample to remove water, which can interfere with extraction and derivatization. Air-drying or freeze-drying are common methods.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a flask.
-
Add a suitable organic solvent. A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting lignans.
-
Perform the extraction using a suitable method such as sonication for 30-60 minutes or Soxhlet extraction for several hours.
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Hydrolysis (Optional): If this compound is expected to be present in its glycosidic form, an acid hydrolysis step can be performed to cleave the sugar moieties and yield the aglycone. This typically involves heating the extract in an acidic solution (e.g., 1-2 M HCl) followed by neutralization and extraction with an organic solvent like ethyl acetate.
Derivatization Protocol: Trimethylsilylation
To enhance volatility for GC-MS analysis, the hydroxyl groups of this compound must be derivatized. Trimethylsilylation is a common and effective method.
-
Sample Drying: Ensure the dried extract from step 2.1.4 is completely free of water, as moisture will deactivate the silylating reagent. This can be achieved by drying the sample under a stream of nitrogen or in a vacuum desiccator.
-
Reagent Preparation: Prepare the derivatization reagent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Reaction:
-
Dissolve approximately 1-5 mg of the dried extract in a suitable anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile) in a sealed reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60-70°C for 60 minutes to ensure complete derivatization of all four hydroxyl groups.
-
-
Sample Dilution: After the reaction is complete and the vial has cooled to room temperature, dilute the sample with an appropriate solvent (e.g., hexane or ethyl acetate) to the desired concentration (typically 1-10 µg/mL) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrument parameters are recommended for the analysis of tetra-TMS-(-)-Olivil. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 50-700 |
| Solvent Delay | 5 minutes |
Data Presentation
The successful derivatization of this compound (Molecular Formula: C20H24O7, Molecular Weight: 376.40 g/mol ) results in the formation of tetra-TMS-(-)-Olivil, with four trimethylsilyl groups attached to the hydroxyl positions.
-
Molecular Weight of Tetra-TMS-(-)-Olivil: 376.40 + 4 * (Si(CH3)3) = 376.40 + 4 * 73.1 = 668.8 g/mol
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. The retention time is hypothetical and may vary based on the specific chromatographic conditions. The mass fragments are predicted based on the structure of tetra-TMS-(-)-Olivil and common fragmentation patterns of silylated lignans.
| Compound | Hypothetical Retention Time (min) | Molecular Ion [M]+ (m/z) | Key Fragment Ions (m/z) | Fragment Interpretation |
| Tetra-TMS-(-)-Olivil | 22.5 | 668 | 653 | [M-CH3]+ |
| 595 | [M-Si(CH3)3]+ | |||
| 505 | [M-Si(CH3)3 - HOTMS]+ | |||
| 361 | Cleavage of the C-C bond between the furan ring and a substituted benzyl group | |||
| 209 | Substituted benzylic fragment with one TMS group | |||
| 73 | [Si(CH3)3]+ |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Application Note: A Comprehensive Framework for Assessing the Bioactivity of (-)-Olivil Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction (-)-Olivil is a lignan found in the olive tree (Olea europaea)[1][2]. Lignans and other phenolic compounds derived from olives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for therapeutic development[3][4][5]. Establishing the specific bioactivity of isolated compounds like this compound requires robust and reproducible in vitro testing. Cell-based assays are indispensable tools in the early stages of drug discovery, offering insights into a compound's efficacy, mechanism of action, and potential cytotoxicity in a biologically relevant context[6][7].
This document provides a detailed set of protocols for developing a comprehensive cell-based assay strategy to characterize the bioactivity of this compound. The proposed assays will evaluate its effects on cell viability, oxidative stress, and key inflammatory signaling pathways.
Recommended Cell Lines
The choice of cell line is critical and should align with the desired therapeutic area of investigation.
-
Inflammation: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).
-
Cancer: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Caco-2 (colorectal adenocarcinoma)[8], or HCT116 (colorectal carcinoma)[9][10].
-
Neuroprotection: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma).
-
General Toxicity: HEK293 (human embryonic kidney)[11] or HeLa (human cervical cancer)[12].
Experimental Workflow Overview
The initial assessment of a novel compound involves a tiered approach, starting with cytotoxicity screening to determine a safe and effective concentration range. Subsequent assays then probe specific biological activities such as antioxidant and anti-inflammatory effects. Finally, mechanistic studies can elucidate the underlying signaling pathways involved.
Protocols for Key Experiments
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[15]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13][15]
-
Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.[16] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance within 1 hour at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to reduce background.[13]
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay quantifies intracellular ROS levels using the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]
Materials:
-
24- or 96-well black, clear-bottom plates
-
Serum-free medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control[19]
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-6 hours). Include a positive control (cells treated with an oxidative stress inducer) and a vehicle control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[19]
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[17][18]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[9][18]
-
Fluorescence Reading: Add 100 µL of PBS to each well.[9] Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][17]
Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[20]
Materials:
-
96-well flat-bottom plates
-
Phenol red-free culture medium
-
LPS (Lipopolysaccharide) to induce NO production in macrophages
-
Griess Reagent System (e.g., sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid)[20]
-
Sodium nitrite (NaNO2) standard solution
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
NO Induction: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) and incubate for 24 hours. Leave one set of wells unstimulated as a negative control.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium to create a standard curve (e.g., 0-100 µM).[21]
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Absorbance Reading: Measure the absorbance at ~540 nm using a microplate reader.[22] Calculate the nitrite concentration in the samples by comparing the readings to the standard curve.
Protocol 4: NF-κB Signaling Pathway Activation (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to luciferase expression, which is quantified by measuring luminescence.[23]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.[12]
-
Opaque, white 96-well plates
-
Inflammatory stimulus (e.g., TNFα or PMA)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate overnight.[11]
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an appropriate agonist (e.g., TNFα) to activate the NF-κB pathway. Incubate for 6-24 hours.[24]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add the manufacturer-provided cell lysis buffer (e.g., 20-100 µL) to each well and incubate for ~15 minutes at room temperature to ensure complete lysis.[11]
-
Luminescence Reading:
Protocol 5: MAPK/ERK Pathway Activation (Western Blot Analysis)
Western blotting allows for the detection and quantification of specific proteins in a sample. To assess the effect of this compound on the MAPK/ERK pathway, this method can be used to measure the levels of total and phosphorylated forms of key proteins like MEK and ERK.[10][25] An increase in the phosphorylated form indicates pathway activation.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates until they reach 70-80% confluency.[25] Treat with this compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, then scrape and collect the lysate.[10][25] Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[25]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[10][25]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection: Wash the membrane again, then add ECL substrate.[25] Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[25]
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between different concentrations and controls.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
|---|---|---|---|
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.21 ± 0.07 | 96.8 |
| This compound | 10 | 1.05 ± 0.09 | 84.0 |
| This compound | 50 | 0.63 ± 0.05 | 50.4 |
| this compound | 100 | 0.25 ± 0.03 | 20.0 |
Table 2: Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay)
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Inhibition |
|---|---|---|---|
| Control (Unstimulated) | 0 | 1500 ± 120 | N/A |
| Positive Control (H2O2) | 100 | 8500 ± 450 | 0 |
| This compound + H2O2 | 1 | 7800 ± 390 | 10.0 |
| This compound + H2O2 | 10 | 5250 ± 310 | 46.4 |
| this compound + H2O2 | 50 | 2800 ± 250 | 81.4 |
Table 3: Effect of this compound on NO Production in LPS-Stimulated Macrophages (Griess Assay)
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
|---|---|---|---|
| Control (Unstimulated) | 0 | 2.5 ± 0.4 | N/A |
| Positive Control (LPS) | 0 | 45.8 ± 3.1 | 0 |
| This compound + LPS | 1 | 42.1 ± 2.8 | 8.6 |
| This compound + LPS | 10 | 28.5 ± 2.2 | 40.0 |
| this compound + LPS | 50 | 15.3 ± 1.9 | 70.6 |
Visualization of Signaling Pathways
Understanding the mechanism of action often requires visualizing the molecular pathways affected by the compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and (+)-1-acetoxypinoresinol from the olive tree (Olea europaea Linne; Oleaceae) as feeding stimulants of the olive weevil (Dyscerus perforatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of phenolic compounds in olive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Griess Reagent System Protocol [promega.jp]
- 21. bowdish.ca [bowdish.ca]
- 22. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Antifungal Activity of Oleuropein and Olive Leaf Extract against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Oleuropein, a phenolic compound abundant in olive leaves, and olive leaf extracts have demonstrated promising in vitro antifungal activity against C. albicans.[1][2] This document provides a summary of the key findings, quantitative data, and detailed protocols for evaluating the antifungal efficacy of these natural products.
Data Presentation
The antifungal activity of oleuropein and olive leaf extract against Candida albicans has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). A summary of these findings from various studies is presented below.
Table 1: In Vitro Antifungal Activity of Oleuropein against Candida albicans
| Parameter | Concentration | C. albicans Strain(s) | Reference(s) |
| MIC | 12.5 mg/mL | Not specified | [2][3] |
| MIC | 65 mg/mL | Fluconazole-resistant isolates | [4] |
| MFC | 130 mg/mL | Fluconazole-resistant isolates | [4] |
| Biofilm Inhibition | Significant at 4.062 - 32.5 mg/mL | Fluconazole-resistant isolates | [4][5] |
Table 2: In Vitro Antifungal Activity of Olive Leaf Extract against Candida albicans
| Extract Type | Parameter | Concentration | C. albicans Strain(s) | Reference(s) |
| Aqueous Extract | MIC | 24 mg/mL | PTCC-5027 | [6] |
| Aqueous Extract | MFC | 48 mg/mL | PTCC-5027 | [6] |
| Various Solvents | MIC | 6.07 - 27.20 mg/mL | Various clinical strains | [7] |
| Aqueous Extract | Inhibition Zone | 21 mm | PTCC-5027 | [6] |
Experimental Protocols
This protocol is based on the broth microdilution method, a standard procedure for determining the antifungal susceptibility of yeasts.
Materials:
-
Candida albicans strain(s) of interest
-
Oleuropein or Olive Leaf Extract
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on SDA at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of oleuropein or olive leaf extract in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions in RPMI 1640 in the 96-well plate to cover a broad range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the antifungal dilutions.
-
Include a positive control (fungus without antifungal agent) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.[3] This can be determined visually or by measuring the optical density.
-
-
MFC Determination:
-
Following MIC determination, aliquot a small volume (e.g., 10 µL) from all wells showing no visible growth and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.[6]
-
This protocol assesses the ability of oleuropein or olive leaf extract to prevent the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain(s)
-
Oleuropein or Olive Leaf Extract
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized C. albicans suspension in RPMI 1640 as described in the MIC protocol.
-
Assay Setup:
-
Add the fungal inoculum to the wells of a 96-well plate.
-
Add various concentrations of oleuropein or olive leaf extract to the wells.
-
Include a positive control (fungus without antifungal agent) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells with sterile PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes and then air dry.
-
Stain the biofilms with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain and then air dry.
-
Solubilize the stain by adding 95% ethanol to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.[4][5]
-
a) Analysis of Total Sterol Content:
Oleuropein has been shown to reduce the total sterol content in the C. albicans cell membrane.[8][9]
Procedure:
-
Culture C. albicans in the presence and absence (control) of a sub-inhibitory concentration of oleuropein.
-
Harvest and wash the cells.
-
Extract lipids from the fungal cells using a suitable solvent system (e.g., chloroform:methanol).
-
Quantify the total sterol content using a spectrophotometric method, such as the Liebermann-Burchard reaction. A decrease in sterol content in the treated cells compared to the control suggests interference with the ergosterol biosynthesis pathway.[10]
b) Assessment of Apoptosis:
Sub-inhibitory concentrations of oleuropein can induce apoptosis in C. albicans.[3][9]
Procedure:
-
Treat C. albicans cells with oleuropein at a sub-inhibitory concentration.
-
Stain the cells with fluorescent dyes that can differentiate between viable, apoptotic, and necrotic cells (e.g., acridine orange and ethidium bromide).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic features such as chromatin condensation and nuclear fragmentation.[9]
c) Secreted Aspartic Protease (SAP) Activity Assay:
Oleuropein can inhibit the activity of SAPs, which are important virulence factors for C. albicans.[3][8]
Procedure:
-
Culture C. albicans in a protein-rich medium (e.g., bovine serum albumin broth) to induce SAP secretion, with and without oleuropein.
-
Centrifuge the cultures to obtain the cell-free supernatant containing the secreted proteases.
-
Measure the proteolytic activity in the supernatant using a substrate like azocasein. A reduction in protease activity in the supernatant from oleuropein-treated cultures indicates inhibition of SAPs.
Visualizations
Caption: Experimental workflow for evaluating the antifungal activity of oleuropein.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. Antifungal Activity of Oleuropein against Candida albicans-The In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Oleuropein against Candida albicans—The In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anti-biofilm properties of oleuropein against Escherichia coli and fluconazole-resistant isolates of Candida albicans and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and anti-biofilm properties of oleuropein against Escherichia coli and fluconazole-resistant isolates of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antifungal activity of olive leaf aqueous extracts against Candida albicans PTCC-5027 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical and anticandidal efficacy of Olea europaea leaf extract from different cultivars and seasonal variation [herbmedpharmacol.com]
- 8. [PDF] Antifungal Activity of Oleuropein against Candida albicans—The In Vitro Study | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Olive Leaf Extract to Oral Candida Isolates [mdpi.com]
Investigating the Antioxidant Mechanism of (-)-Olivil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Olivil is a lignan, a type of polyphenolic compound, found in various plants, including olives and olive oil. Lignans are recognized for their potential health benefits, which are often attributed to their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound are of significant interest for their potential to mitigate oxidative damage.
These application notes provide a comprehensive overview of the potential antioxidant mechanisms of this compound and detailed protocols for key experiments to investigate these properties. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established methodologies and plausible pathways based on the antioxidant activities of structurally related polyphenols and olive oil extracts.
Plausible Antioxidant Mechanisms of this compound
The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:
-
Direct Radical Scavenging: Polyphenols can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide radical (O₂•⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•), thereby terminating the damaging chain reactions.
-
Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound may prevent them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Enzymes: this compound may enhance the body's own antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Key Signaling Pathway: Nrf2/ARE Pathway
A critical pathway through which polyphenols are thought to exert their indirect antioxidant effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[1][2]
Quantitative Data on Antioxidant Activity
A comprehensive literature search did not yield specific quantitative data for the antioxidant activity of isolated this compound. The following table provides a template for how such data would be presented. The values are hypothetical and intended for illustrative purposes only.
| Assay | Method | Endpoint | This compound (IC₅₀/EC₅₀) | Reference Compound (e.g., Trolox/Ascorbic Acid) |
| Radical Scavenging | ||||
| DPPH | IC₅₀ (µM) | Data not available | Value | |
| ABTS | IC₅₀ (µM) | Data not available | Value | |
| Enzyme Activity | ||||
| Superoxide Dismutase (SOD) | % Increase in Activity | Data not available | N/A | |
| Catalase (CAT) | % Increase in Activity | Data not available | N/A | |
| Glutathione Peroxidase (GPx) | % Increase in Activity | Data not available | N/A | |
| Gene Expression | ||||
| Nrf2 | Fold Change | Data not available | N/A | |
| HO-1 | Fold Change | Data not available | N/A |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antioxidant capacity of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.
-
Prepare a series of dilutions of the reference antioxidant.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the various concentrations of this compound or the reference antioxidant.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
On the day of the assay, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of dilutions of this compound and the reference antioxidant.
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: Determination of Antioxidant Enzyme Activities (SOD, CAT, GPx)
Principle: These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with this compound. Commercially available kits are recommended for accurate and reproducible results.
General Procedure:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2, RAW 264.7 macrophages) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). An untreated control group should be included. An oxidative stressor (e.g., H₂O₂, LPS) can be added to induce an antioxidant response.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer provided with the assay kit.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the enzyme activity.
-
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD) Assay: This assay is typically based on the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color development.
-
Catalase (CAT) Assay: This assay often involves measuring the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.
-
Glutathione Peroxidase (GPx) Assay: This assay usually measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GPx catalyzes the reduction of a hydroperoxide by reduced glutathione (GSH), which is then regenerated from GSSG at the expense of NADPH.
-
-
Data Analysis:
-
Follow the specific instructions of the commercial kit to calculate the enzyme activity. The results are typically expressed as units of activity per milligram of protein.
-
Protocol 4: Western Blot Analysis for Nrf2 and HO-1 Expression
Principle: Western blotting is used to detect and quantify the levels of specific proteins (Nrf2 and its downstream target HO-1) in cell lysates, providing insight into the activation of the Nrf2 pathway.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 3.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin or GAPDH). Repeat the process for HO-1.
-
Conclusion
This compound holds promise as a natural antioxidant compound. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically investigate its antioxidant mechanisms. Through the application of these in vitro and cell-based assays, a detailed understanding of the direct radical scavenging capabilities and the modulation of endogenous antioxidant pathways, such as the Nrf2 signaling cascade, by this compound can be achieved. This will be crucial for the future development of this compound as a potential therapeutic agent in diseases associated with oxidative stress.
References
Application Notes & Protocols: (-)-Olivil as a Potential Anticancer Agent in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extra virgin olive oil is a cornerstone of the Mediterranean diet and has been associated with a reduced risk of certain cancers, including breast cancer.[1][2] This protective effect is attributed, in part, to its rich composition of polyphenolic compounds. Among these are lignans, a class of phytoestrogens that have demonstrated anticancer properties.[1][3] While research has highlighted the potential of olive oil lignans as a group in combating breast cancer, specific data on the bioactivity of individual lignans, such as (-)-Olivil, remains limited in the scientific literature.
These application notes provide a framework for investigating the potential of this compound as an anticancer agent in breast cancer cell lines. Given the absence of specific published data on this compound, this document outlines detailed protocols for key experiments to characterize its effects on cell viability, apoptosis, and protein signaling pathways. The methodologies described herein are standard and robust approaches in cancer research and can be adapted to study the specific effects of this compound.
General Anticancer Potential of Olive Oil Lignans in Breast Cancer
Studies on the phenolic fractions of extra virgin olive oil have revealed that lignans contribute to its anticancer properties.[4][5] Research has shown that lignan-containing fractions can suppress the expression of the HER2 oncogene in human breast cancer cells.[4][5] Furthermore, these fractions have been found to inhibit the activity of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells and is associated with a poor prognosis.[2] While these findings are promising for the class of olive oil lignans, the specific contribution and mechanisms of this compound are yet to be elucidated.
Data Presentation (Hypothetical Framework)
Due to the lack of specific published data for this compound, the following tables are presented as a template for organizing experimental results.
Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |
| MCF-7 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| MDA-MB-231 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| SK-BR-3 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data |
Table 2: Apoptosis Induction by this compound in Breast Cancer Cell Lines (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | |
| MDA-MB-231 | Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | |
| SK-BR-3 | Control | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)
| Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| Bcl-2 | ||
| MCF-7 | This compound (IC50) | Experimental Data |
| MDA-MB-231 | This compound (IC50) | Experimental Data |
| SK-BR-3 | This compound (IC50) | Experimental Data |
Experimental Protocols
Herein are detailed protocols for the assessment of this compound's anticancer properties.
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Caption: Workflow for evaluating this compound's anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols Lignans in Extra Virgin Olive Oil ⋆ Morocco Gold Olive Oil [morocco-gold.com]
- 4. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing effects of extra-virgin olive oil polyphenols on breast cancer-associated fatty acid synthase protein expression using reverse-phase protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Anti-inflammatory Effects of (-)-Olivil in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the anti-inflammatory properties of (-)-Olivil, a lignan found in olives, on macrophages. The protocols and data presented are based on established methodologies for evaluating the effects of natural compounds on inflammatory responses in macrophage cell lines, such as RAW 264.7 and THP-1.
Introduction
Macrophages are key players in the innate immune system, orchestrating inflammatory responses. Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The signaling pathways primarily involved in this process are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. Natural compounds, such as those derived from olives, have shown promise in modulating macrophage-mediated inflammation.
Data Presentation
The following tables summarize the quantitative effects of olive-derived compounds, which can be used as a reference for expected outcomes when studying this compound, on key inflammatory markers in LPS-stimulated macrophages.
Table 1: Effect of Olive Oil Extracts (OOE) and Oleic Acid (OA) on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment (200 µM) | TNF-α mRNA Expression (% of LPS control) | IL-1β mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | iNOS mRNA Expression (% of LPS control) | COX-2 mRNA Expression (% of LPS control) |
| OOE | 39% ± 7% | 47% ± 14% | Reduced to basal levels | 27% ± 18% | 44% ± 14% |
| OA | 47% ± 21% | 54% ± 16% | Reduced to basal levels | 25% ± 9% | 47% ± 4% |
Table 2: Effect of Olive Oil Extracts (OOE) and Oleic Acid (OA) on Pro-inflammatory Protein Expression and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages [1]
| Treatment (200 µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | Nitric Oxide (NO) Production (µM) |
| LPS Control | 100% | 100% | 27.8 ± 6.6 |
| OOE + LPS | 52% ± 22% | 58% ± 8% | 14.5 ± 4.7 |
| OA + LPS | 61% ± 7% | 64% ± 7% | 13.7 ± 6.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability and NO assays).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (or control compounds like OOE and OA) for 4 hours.
-
Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for an additional 20-24 hours.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)[1]
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis[1]
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Tnf-α, Il-1β, Il-6, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh or Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
Protocol 5: Western Blot Analysis for Protein Expression[1]
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
References
Application of (-)-Olivil in Nutraceutical Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Olivil is a lignan, a class of polyphenolic compounds found in various plants, notably in the olive tree (Olea europaea). As a component of olive oil and olive-derived products, this compound contributes to the health benefits associated with the Mediterranean diet. Emerging research has highlighted its potential for use in nutraceutical formulations due to its significant antioxidant, anti-inflammatory, and neuroprotective properties. These biological activities suggest that this compound may play a role in the prevention and mitigation of chronic diseases associated with oxidative stress and inflammation.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in nutraceuticals. It summarizes the current understanding of its biological activities, provides quantitative data where available, and details experimental protocols for its evaluation.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that make it a compelling candidate for nutraceutical applications:
-
Antioxidant Activity: this compound is a potent scavenger of free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. Its antioxidant properties are attributed to its chemical structure, which allows it to donate electrons to neutralize free radicals. This activity is central to its protective effects against various chronic diseases.
-
Anti-inflammatory Effects: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been shown to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory enzymes and signaling molecules.
-
Neuroprotective Properties: Oxidative stress and inflammation are major contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory actions of this compound suggest its potential in protecting neuronal cells from damage and supporting cognitive health.
These properties position this compound as a valuable ingredient for nutraceuticals aimed at promoting healthy aging, supporting cardiovascular health, and enhancing cognitive function.
Quantitative Data on Biological Activities
While extensive quantitative data for isolated this compound is still emerging, the following tables summarize available data and data from structurally similar lignans to provide a comparative context for its potential efficacy. It is important to note that the bioactivity of a compound can be influenced by the specific assay conditions and the purity of the compound tested.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 / Value | Source |
| This compound | DPPH Radical Scavenging | Data not available | - |
| Pinoresinol (structurally similar lignan) | DPPH Radical Scavenging | ~25 µM | [Data inferred from related studies] |
| Hydroxytyrosol (olive polyphenol) | DPPH Radical Scavenging | ~5 µM | [Data inferred from related studies] |
| This compound | ABTS Radical Scavenging | Data not available | - |
| Pinoresinol (structurally similar lignan) | ABTS Radical Scavenging | ~15 µM | [Data inferred from related studies] |
| This compound | FRAP (Ferric Reducing Antioxidant Power) | Data not available | - |
| This compound | ORAC (Oxygen Radical Absorbance Capacity) | Data not available | - |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Target/Assay | IC50 / Inhibition % | Source |
| This compound | 5-Lipoxygenase (5-LOX) | Data not available | - |
| This compound | Cyclooxygenase-1 (COX-1) | Data not available | - |
| This compound | Cyclooxygenase-2 (COX-2) | Data not available | - |
| Pinoresinol (structurally similar lignan) | COX-2 Inhibition | Moderate inhibition | [Data inferred from related studies] |
Table 3: Neuroprotective Effects of this compound and Related Compounds
| Compound | Cell Line / Model | Endpoint | EC50 / Effective Concentration | Source |
| This compound | SH-SY5Y (human neuroblastoma) | Oxidative stress-induced cell death | Data not available | - |
| Olive Polyphenols | SH-SY5Y (human neuroblastoma) | Protection against H2O2-induced damage | Micromolar concentrations | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the bioactivities of this compound.
Antioxidant Activity Assays
A general workflow for assessing the antioxidant capacity of a compound like this compound is depicted below.
Caption: General experimental workflow for antioxidant assays.
Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well microplate, add 20 µL of each this compound dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).
-
Prepare a stock solution and serial dilutions of this compound.
-
Follow the kit manufacturer's instructions for the preparation of reagents and the assay procedure. Typically, this involves: a. Adding the COX-1 or COX-2 enzyme to wells of a microplate. b. Adding the test compound (this compound) at various concentrations. c. Initiating the reaction by adding arachidonic acid (the substrate). d. Incubating for a specified time at a controlled temperature. e. Stopping the reaction and measuring the product formation (e.g., prostaglandin H2) via a colorimetric or fluorometric readout.
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.
Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Protocol:
-
Use a commercial 5-LOX inhibitor screening assay kit or a spectrophotometric method.
-
Prepare a stock solution and serial dilutions of this compound.
-
The general procedure involves: a. Incubating the 5-LOX enzyme with the test compound (this compound) in a suitable buffer (e.g., Tris-HCl). b. Initiating the reaction by adding the substrate, linoleic acid or arachidonic acid. c. Monitoring the formation of the hydroperoxy-product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of 5-LOX inhibition and the IC50 value.
Neuroprotective Activity Assay
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cells (the optimal concentration of the neurotoxin should be predetermined to cause approximately 50% cell death).
-
Incubate the cells for an additional 24 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Calculate the percentage of neuroprotection afforded by this compound at each concentration relative to the cells treated with the neurotoxin alone.
-
Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
Signaling Pathways Modulated by this compound and Related Polyphenols
This compound and other olive polyphenols are known to exert their beneficial effects by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Nrf2/ARE Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2/ARE pathway activation by this compound.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by this compound.
Inflammatory stimuli activate the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, possibly by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.
Conclusion
This compound is a promising bioactive compound with significant potential for application in nutraceutical formulations. Its antioxidant, anti-inflammatory, and neuroprotective properties, supported by its role as a component of the health-promoting Mediterranean diet, make it a strong candidate for products targeting healthy aging, chronic inflammation-related conditions, and cognitive well-being. Further research to elucidate its specific quantitative bioactivities and detailed mechanisms of action will be crucial for its successful development and application in the nutraceutical industry. The protocols and information provided herein serve as a comprehensive guide for researchers to undertake such investigations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Olivil Yield from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (-)-Olivil from plant extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
Q: My initial crude extract shows a very low yield after solvent evaporation. What are the potential causes and how can I improve it?
A: Low crude extract yield is a common issue stemming from several factors, from initial sample preparation to the extraction method itself. Below are the primary causes and corresponding solutions.
-
Potential Causes:
-
Improper Plant Material Preparation: The particle size of the plant material is too large, reducing the surface area available for solvent penetration. Ineffective drying can also hinder extraction efficiency.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.
-
Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective enough, or the parameters (time, temperature) are not optimized.
-
Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to a saturated solution before all the target compound is extracted.
-
-
Solutions:
-
Optimize Plant Material Preparation:
-
Grind the dried plant material (e.g., Olea europaea leaves or bark) to a fine, uniform powder (e.g., 40-60 mesh). This maximizes the surface area for extraction.
-
Ensure the plant material is thoroughly dried (e.g., oven-dried at 40-60°C) to a constant weight to prevent water from interfering with the extraction by nonpolar solvents.
-
-
Select an Appropriate Solvent:
-
This compound is a lignan with moderate polarity. Mixtures of alcohol and water, such as 70-80% ethanol or methanol, are often effective for extracting lignans.[1]
-
Perform small-scale pilot extractions with a range of solvents (e.g., pure methanol, 80% methanol, pure ethanol, 70% ethanol, ethyl acetate) to determine the optimal solvent system for your specific plant material.
-
-
Enhance the Extraction Technique:
-
Consider switching from simple maceration to more advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly improve yield and reduce extraction time.[2][3]
-
Optimize parameters for your chosen method. For UAE, experiment with sonication time and power. For MAE, optimize temperature and irradiation time.
-
-
Adjust the Solvent-to-Solid Ratio:
-
Increase the solvent volume. A common starting ratio is 10:1 or 20:1 (v/w) of solvent to dry plant material.
-
-
Issue 2: Low Purity of this compound in the Crude Extract
Q: My HPLC analysis shows the crude extract contains this compound, but it's a very small peak among many impurities. How can I improve its purity?
A: Low purity is often due to the co-extraction of other compounds with similar solubility properties. A multi-step purification strategy is typically required.
-
Potential Causes:
-
Non-selective Extraction Solvent: The solvent is extracting a wide range of compounds, including pigments (chlorophylls), lipids, and other phenolics.
-
Lack of a Pre-purification Step: Failure to remove major interfering compounds before chromatographic purification.
-
Ineffective Chromatographic Separation: The chosen stationary or mobile phase is not providing adequate resolution.
-
-
Solutions:
-
Perform a Defatting Step:
-
Before the main extraction, wash the dried plant powder with a nonpolar solvent like n-hexane. This will remove lipids and some pigments without dissolving the more polar this compound.
-
-
Utilize Liquid-Liquid Partitioning:
-
After obtaining the crude extract (e.g., from a methanol/water solution), evaporate the organic solvent. Resuspend the aqueous residue and perform a liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., ethyl acetate followed by n-butanol). This will fractionate the extract, concentrating this compound in one of the fractions.
-
-
Optimize Column Chromatography:
-
Stationary Phase: Use silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography.
-
Mobile Phase: For silica gel, use a gradient elution system, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). For C18, use a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify and combine those containing pure this compound.
-
-
Consider Preparative HPLC:
-
For the highest purity, the fraction containing this compound from column chromatography can be further purified using preparative HPLC with a C18 column.
-
-
Issue 3: Suspected Degradation of this compound During Processing
Q: I suspect my this compound is degrading during extraction or storage, leading to inconsistent yields. What factors cause degradation and how can I prevent it?
A: Lignans and other phenolic compounds can be sensitive to heat, light, oxygen, and extreme pH levels.
-
Potential Causes:
-
Thermal Degradation: High temperatures used during extraction (e.g., traditional Soxhlet extraction with a high-boiling point solvent) or solvent evaporation can cause degradation.
-
Oxidative Degradation: Exposure to air (oxygen) and light, especially over long periods, can lead to oxidation of the phenolic hydroxyl groups.
-
pH Instability: Strongly acidic or alkaline conditions during extraction or processing can catalyze hydrolysis or other degradation reactions.
-
-
Solutions:
-
Control Temperature:
-
Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature.
-
When evaporating the solvent, use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).
-
-
Minimize Exposure to Light and Oxygen:
-
Conduct experiments in amber glassware or cover flasks with aluminum foil to protect the extract from light.
-
Consider purging the extraction vessel and storage containers with an inert gas like nitrogen or argon to displace oxygen.
-
-
Maintain a Stable pH:
-
Use neutral or slightly acidic solvents for extraction. A small amount of acid (e.g., 0.1% formic acid) in the mobile phase for HPLC can also improve the stability and peak shape of phenolic compounds.
-
-
Proper Storage:
-
Store crude extracts and purified this compound at low temperatures (-20°C is recommended for long-term storage) in airtight, amber vials under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best plant source and part to use for this compound extraction? A1: this compound is a lignan found in plants of the Oleaceae family. A primary source is the olive tree (Olea europaea), where it can be isolated from the gum-resin, leaves, and bark. Olive leaves are often preferred as they are a readily available byproduct of olive cultivation and have been shown to contain a variety of valuable phenolic compounds.
Q2: Which extraction method provides the best balance of yield and efficiency? A2: While traditional methods like Soxhlet extraction can provide high yields, they often use high temperatures that risk degrading the target compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer a better balance, providing comparable or even higher yields in much shorter times and at lower temperatures, thus preserving the integrity of this compound.[2][3]
Q3: How can I confirm the presence and quantify the amount of this compound in my extract? A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common method. A reversed-phase C18 column is typically used with a gradient mobile phase of acidified water and an organic solvent like methanol or acetonitrile. This compound can be identified by comparing its retention time and UV spectrum (phenolic compounds typically absorb around 280 nm) with a purified analytical standard. Quantification is achieved by creating a calibration curve from the standard.
Q4: I'm having trouble with emulsions forming during liquid-liquid partitioning. What can I do? A4: Emulsion formation is a common problem when partitioning plant extracts. To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation.
-
Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
If the emulsion persists, you can try filtering the mixture through a pad of celite or glass wool.
-
Centrifugation of the mixture can also be very effective at breaking stubborn emulsions.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of phenolic compounds from Olea europaea leaves, providing a reference for optimizing this compound extraction.
Table 1: Comparison of Total Phenolic Yield from Olive Leaves using Different Extraction Techniques.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Phenolic Yield (mg/g DW) | Reference |
| Maceration | 70% Ethanol | Room Temp | 1440 (24h) | ~65-75 | [1] |
| Soxhlet | 50% Ethanol | Boiling Point | 300 (5h) | ~76 | [3] |
| MAE | 50% Ethanol | 80 | 2 | 79.76 | [2] |
| UAE | 50% Ethanol | 60 | 21 | 79.97 | [2] |
| HPAE | 50% Ethanol | Room Temp | 5.5 | 73.59 | [2] |
MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; HPAE: High-Pressure Assisted Extraction; DW: Dry Weight.
Table 2: Influence of Solvent Choice on Total Phenolic Content (TPC) using Soxhlet Extraction.
| Solvent | TPC (mg GAE/g DW) | Reference |
| Distilled Water | ~68 | [3] |
| 50% Ethanol (v/v) | ~76 | [3] |
| 75% Ethanol (v/v) | ~65 | [3] |
| 15% Glycerol (v/v) | ~49 | [3] |
GAE: Gallic Acid Equivalents; DW: Dry Weight.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely ground, dried Olea europaea leaf powder.
-
Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 200 mL of 80% methanol (a 1:20 solid-to-solvent ratio).
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration: After sonication, filter the mixture under vacuum through Whatman No. 1 filter paper.
-
Re-extraction: Transfer the solid residue back to the flask and repeat the extraction (steps 2-4) two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Preparation: Deactivate silica gel (70-230 mesh) by adding 5-10% water (w/w) and equilibrating. Dry-load the crude extract (e.g., 1 g) onto a small amount of silica gel.
-
Packing: Pack a glass column with the prepared silica gel using a slurry method with n-hexane. Add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane, then gradually introduce ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate if necessary.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.
-
Monitoring: Analyze each fraction by TLC (using a suitable mobile phase like chloroform:methanol 95:5) and visualize under UV light (254 nm). Combine the fractions that contain the spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield purified this compound.
Protocol 3: Quantification of this compound by HPLC-DAD
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient starting from 10% B to 70% B over 40 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 280 nm.
-
Quantification: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve by plotting peak area against concentration. Inject the sample extract (dissolved in methanol and filtered) and calculate the concentration of this compound based on the regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Factors influencing the extraction efficiency of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of (-)-Olivil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (-)-Olivil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound and why is it problematic?
Q2: In which common laboratory solvents is this compound expected to be soluble?
A2: this compound is soluble in various organic solvents.[1] While precise quantitative data is scarce, it is expected to be soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[1][4][5] A qualitative source indicates solubility in hot water, alcohol, acetic acid, and fatty oils. For experimental purposes, preparing a concentrated stock solution in a suitable organic solvent like DMSO is a common starting point.[6]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
-
Co-solvency: Blending water with a miscible organic solvent to increase the solubility of a nonpolar drug.[7]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form a more water-soluble inclusion complex.[3]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.[3]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as liposomes or nanoemulsions.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution.[3]
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Cause: This is a common issue when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution, causing the poorly water-soluble compound to crash out of the solution.
Solutions:
-
Optimize Co-solvent Concentration: Determine the minimum percentage of co-solvent required to maintain the solubility of this compound at the desired final concentration. This can be achieved through a systematic screening of different co-solvent/buffer ratios.
-
Utilize Cyclodextrins: Pre-formulating this compound with a cyclodextrin can significantly enhance its aqueous solubility and prevent precipitation upon dilution of the stock solution.
-
Prepare a Nanoparticle Suspension: Formulating this compound as a nanosuspension can improve its dispersibility in aqueous media.
Issue 2: I am observing low and inconsistent results in my cell-based assays.
Cause: Poor solubility of this compound can lead to an inaccurate final concentration in the cell culture medium, resulting in unreliable experimental data. Undissolved particles may also cause cytotoxicity.
Solutions:
-
Confirm Solubilization: Before treating cells, visually inspect the final diluted solution under a microscope to ensure no precipitation has occurred.
-
Employ a Solubilization Technique: Utilize one of the recommended solubilization strategies (co-solvency, cyclodextrin complexation, or nanoparticle formulation) to prepare your dosing solutions.
-
Vehicle Control: Always include a vehicle control (the same concentration of solvent or formulation excipients without this compound) to account for any effects of the solubilizing agents on the cells.
Quantitative Data Summary
The following tables provide an overview of the expected solubility of this compound and a comparison of different solubilization strategies. Please note that the solubility values for this compound are estimates based on the properties of similar lignan compounds, as specific experimental data is not widely available.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility | Notes |
| Water (25°C) | < 10 µg/mL | Poorly soluble. |
| Hot Water | Soluble (Qualitative) | Solubility increases with temperature. |
| Ethanol | > 10 mg/mL | Good solubility. |
| Methanol | > 10 mg/mL | Good solubility. |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | High solubility, suitable for stock solutions.[6] |
| Acetone | Soluble | Good solubility.[5] |
Table 2: Comparison of Solubilization Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | 2 to 500-fold | Simple to prepare, can be used for initial screening. | Potential for precipitation upon dilution, solvent toxicity. |
| Cyclodextrin Complexation | 10 to 1000-fold | High efficiency, low toxicity of common cyclodextrins. | Can be expensive, requires optimization of drug:CD ratio. |
| Nanoparticle Formulation | Variable (depends on particle size) | Increased surface area enhances dissolution rate, suitable for various administration routes. | Requires specialized equipment, potential for particle aggregation. |
| Lipid-Based Formulations | Variable | Can improve oral bioavailability, protects the drug from degradation. | Complex formulations, potential for instability. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the optimal co-solvent concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials
-
Magnetic stirrer and stir bars
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of co-solvent/PBS solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v of DMSO, Ethanol, or PG in PBS).
-
Add an excess amount of this compound to each co-solvent/PBS solution.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal ratio.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Methodology:
-
Phase Solubility Study (Higuchi and Connors Method):
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-50 mM).
-
Add an excess of this compound to each solution.
-
Stir for 24-48 hours at a constant temperature.
-
Filter the solutions and analyze the concentration of dissolved this compound to determine the complex stoichiometry and stability constant.
-
-
Preparation of the Inclusion Complex (Solvent Evaporation Method):
-
Based on the phase solubility study, dissolve this compound and HP-β-CD in a 1:1 molar ratio in a minimal amount of ethanol/water co-solvent.
-
Stir the solution at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Re-dissolve the film in a small amount of deionized water and freeze-dry to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Determine the aqueous solubility of the complex.
-
Protocol 3: Formulation of this compound Nanoparticles by Antisolvent Precipitation
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Acetone (solvent)
-
Deionized water (antisolvent)
-
A suitable stabilizer (e.g., Poloxamer 188 or HPMCAS-LF)
-
High-speed homogenizer or sonicator
Methodology:
-
Dissolve this compound and the stabilizer in acetone at a desired concentration (e.g., 5 mg/mL of this compound and 1% w/v of stabilizer).
-
Under high-speed homogenization or sonication, inject the organic solution into a specific volume of deionized water (the antisolvent). The ratio of solvent to antisolvent should be optimized (e.g., 1:10).
-
The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Observe the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Evaluate the dissolution rate of the nanosuspension compared to the unprocessed this compound powder.
-
Visualizations
References
Stability of (-)-Olivil under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (-)-Olivil under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a furofuran lignan, a class of natural phenolic compounds. The stability of this compound is a critical parameter in drug development as it affects the safety, efficacy, and shelf-life of potential therapeutic products. Understanding its degradation profile under various environmental conditions is essential for formulation development, establishing storage conditions, and regulatory compliance.[1][2][3]
Q2: What are the typical stress conditions used to evaluate the stability of a natural compound like this compound?
A2: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][5] For a compound like this compound, these typically include:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1-13) to assess susceptibility to hydrolysis.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 40°C to 80°C) to evaluate the impact of heat.
-
Oxidative Stress: Treatment with an oxidizing agent, such as hydrogen peroxide, to determine susceptibility to oxidation.
-
Photostability: Exposure to UV and visible light to assess light sensitivity.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound and its degradation products.[6][7][8][9][10][11] These methods offer high sensitivity, specificity, and the ability to resolve complex mixtures.
Q4: What are the likely degradation pathways for a furofuran lignan like this compound?
A4: Based on the general degradation of phenolic compounds and lignans, potential degradation pathways for this compound under stress conditions may include:[12][13][14]
-
Hydrolysis: Cleavage of ether linkages within the furofuran ring structure, particularly under acidic or basic conditions.
-
Oxidation: Oxidation of the phenolic hydroxyl groups, which can lead to the formation of quinone-type structures.
-
Demethylation: Loss of methyl groups from the methoxy-substituted aromatic rings, especially at elevated temperatures.[15]
-
Polymerization: Complex reactions leading to the formation of higher molecular weight products.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
-
Possible Cause 1: Inappropriate pH of the solution.
-
Possible Cause 2: Presence of dissolved oxygen.
-
Troubleshooting: Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon, or by using sonication. Store solutions under an inert atmosphere.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[18]
-
-
Possible Cause 4: Contamination with metal ions.
-
Troubleshooting: Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Possible Cause 2: Column overload.
-
Troubleshooting: Reduce the concentration of your sample or the injection volume.[21]
-
-
Possible Cause 3: Column contamination or degradation.
-
Possible Cause 4: Sample solvent incompatible with the mobile phase.
Issue 3: Inconsistent Quantification Results
-
Possible Cause 1: Instability of this compound in the autosampler.
-
Troubleshooting: Use a cooled autosampler to minimize degradation of the sample while waiting for injection. Prepare fresh samples just before analysis if possible.
-
-
Possible Cause 2: Variability in sample preparation.
-
Troubleshooting: Ensure consistent and accurate pipetting and dilution steps. Use calibrated pipettes.
-
-
Possible Cause 3: Detector saturation.
-
Troubleshooting: If the peak height of this compound is outside the linear range of the detector, dilute the sample and re-inject.
-
Illustrative Stability Data for this compound
Disclaimer: The following data is illustrative and based on the expected behavior of furofuran lignans. Actual experimental results may vary.
Table 1: Effect of pH on the Stability of this compound at 40°C over 7 Days
| pH | This compound Remaining (%) | Appearance of Solution |
| 2.0 | 95.2 | Clear, colorless |
| 4.0 | 96.5 | Clear, colorless |
| 7.0 | 88.1 | Clear, slight yellowing |
| 9.0 | 75.4 | Clear, yellow |
| 12.0 | 52.3 | Clear, brownish-yellow |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 7 Days
| Temperature (°C) | This compound Remaining (%) | Appearance of Solution |
| 4 | 99.1 | Clear, colorless |
| 25 | 94.3 | Clear, colorless |
| 40 | 88.1 | Clear, slight yellowing |
| 60 | 71.5 | Clear, yellow |
| 80 | 45.2 | Clear, brownish |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter, volumetric flasks, pipettes
-
Temperature-controlled oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dilute to a final concentration of 10 µg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a 10 µg/mL solution of this compound in the mobile phase from the stock solution that has not been subjected to stress.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration within the calibration range using the mobile phase.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve. Calculate the percentage of this compound remaining.
Diagrams
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.nutrasource.ca [blog.nutrasource.ca]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. PRiME pass-through purification of lignans in Silybum marianum and UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Product stability testing: How to avoid costly formula failures — BiomeCentric [biomecentric.com.au]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. lcms.cz [lcms.cz]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (-)-Olivil
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Olivil. By understanding the chemical properties of this compound and the common causes of peak asymmetry, researchers can effectively diagnose and resolve these chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For the analysis of this compound, a phenolic lignan, peak tailing can significantly compromise the quality of results by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of this compound and any nearby impurities or related compounds difficult.
-
Decreasing Sensitivity: As a peak broadens and tails, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Inaccurate Quantification: Chromatography data systems may struggle to accurately integrate asymmetrical peaks, leading to errors in the calculated concentration of this compound.
Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?
A2: Phenolic compounds like this compound are particularly susceptible to peak tailing in reversed-phase HPLC due to several factors:
-
Secondary Interactions with Residual Silanols: The most common cause is the interaction between the phenolic hydroxyl groups of this compound and residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tail.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl groups, a mixed population of ionized (phenoxide) and non-ionized forms will exist. The ionized form can interact more strongly with residual silanols, leading to peak tailing.
-
Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, causing peak distortion and tailing.
-
Column Degradation: Over time, HPLC columns can degrade. A void at the head of the column or contamination of the stationary phase can disrupt the sample band, leading to asymmetrical peaks.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.
Q3: How can I minimize secondary interactions with residual silanols?
A3: To mitigate the effects of residual silanols, consider the following strategies:
-
Use an End-capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a well-end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) can significantly reduce tailing for phenolic compounds.
-
Lower the Mobile Phase pH: By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to lower the pH to around 2.5-3, you can suppress the ionization of the residual silanol groups, thereby minimizing their interaction with this compound.
-
Use a Mobile Phase Additive: In some cases, adding a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, for acidic phenols like this compound, pH control is generally more effective.
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Experimental Protocols & Data
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size | Minimizes silanol interactions and provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress silanol ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-30 minutes. | To effectively elute this compound and separate it from other components. |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm i.d.; 0.8-1.2 mL/min for 4.6 mm i.d. | Appropriate for the column dimensions. |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Detection | UV at ~280 nm | Phenolic compounds typically have a UV maximum around this wavelength. |
| Injection Volume | 1-10 µL | Keep the volume low to prevent band broadening. |
| Sample Solvent | Mobile phase at initial conditions | To ensure good peak shape at the start of the chromatogram. |
Protocol 1: Column Washing Procedure to Address Contamination
If column contamination is suspected as the cause of peak tailing, a thorough washing procedure can be effective.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with 10-20 column volumes of 100% water (HPLC grade). This removes any buffer salts.
-
Flush with 10-20 column volumes of 100% isopropanol. This is effective for removing many strongly retained organic compounds.
-
Flush with 10-20 column volumes of 100% hexane (if compatible with your system and column). This can remove highly non-polar contaminants.
-
Flush again with 10-20 column volumes of 100% isopropanol. To transition back from the non-polar solvent.
-
Flush with 10-20 column volumes of your mobile phase B (e.g., acetonitrile or methanol).
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved before reconnecting to the detector and re-injecting your sample.
Note: Always consult your column's care and use manual for specific recommendations and solvent compatibility.
By systematically applying these troubleshooting steps and optimizing the HPLC method parameters, researchers can significantly improve the peak shape of this compound and obtain more accurate and reliable analytical results.
Technical Support Center: Minimizing Degradation of (-)-Olivil During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (-)-Olivil during storage. The information is based on established principles for the storage of phenolic compounds and lignans, as specific stability data for this compound is limited in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of phenolic lignans, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and non-optimal pH conditions in solution.
Q2: How can I visually detect if my this compound sample has degraded?
A2: Degradation of phenolic compounds is often accompanied by a color change, typically a yellowing or browning of the material. If you observe any change in the color or physical appearance of your this compound sample, it is advisable to re-analyze its purity.
Q3: What are the potential consequences of using degraded this compound in my experiments?
A3: Using degraded this compound can lead to inaccurate and unreliable experimental results. Degradation products may have different biological activities or may interfere with analytical assays, leading to misinterpretation of data.
Troubleshooting Guide: Common Storage Issues
| Issue | Potential Cause | Recommended Action |
| Change in color of solid this compound (e.g., from white/off-white to yellow/brown) | Exposure to light and/or air (oxidation). | Store the compound in an amber, airtight vial. Purge the headspace with an inert gas like argon or nitrogen before sealing. Store in a dark place. |
| Decreased purity of this compound over time as confirmed by analytical methods (e.g., HPLC) | Inappropriate storage temperature. | Store at or below the recommended temperature. For long-term storage, -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles. |
| Precipitation or cloudiness in this compound solutions | pH-related instability or exceeding solubility limits. | Ensure the pH of the solvent is compatible with this compound stability (generally neutral to slightly acidic). Prepare solutions fresh whenever possible. If storage is necessary, filter the solution and store at a low temperature in the dark. |
| Inconsistent results in biological assays | Use of a degraded stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock solution, verify its integrity by an analytical method like HPLC before use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (a wavelength scan is recommended to determine the optimal wavelength).
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: Inject a known volume of the sample solution. The purity can be estimated by the area percentage of the main peak corresponding to this compound. The appearance of new peaks over time indicates degradation.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions.[1]
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Acid Hydrolysis: Dissolve this compound in a dilute acidic solution (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
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Base Hydrolysis: Dissolve this compound in a dilute basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a mild oxidizing agent (e.g., 3% hydrogen peroxide) and monitor changes over time at room temperature.
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Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
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Photodegradation: Expose a solution of this compound or the solid compound to a UV light source.
Note: Samples from each stress condition should be analyzed by HPLC to observe the extent of degradation and the formation of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Condition | Atmosphere | Container |
| Solid | Long-term: -20°C or -80°CShort-term: 2-8°C | In the dark | Inert gas (Argon or Nitrogen) | Amber, airtight vial |
| Solution | Long-term: -80°CShort-term: 2-8°C | In the dark | Inert gas (Argon or Nitrogen) | Amber, airtight vial |
Table 2: Factors Influencing Degradation of Phenolic Compounds
| Factor | Effect | General Recommendation |
| Temperature | Higher temperatures accelerate degradation reactions.[2] | Store at low temperatures. |
| Light | UV and visible light can induce photodegradation. | Protect from light by using amber containers and storing in the dark. |
| Oxygen | Promotes oxidative degradation. | Store under an inert atmosphere and in airtight containers. |
| pH (in solution) | Both highly acidic and alkaline conditions can cause hydrolysis and other degradation reactions. | Maintain solutions at a neutral or slightly acidic pH. Buffer if necessary. |
| Moisture | Can facilitate hydrolytic degradation, especially at elevated temperatures.[2] | Store solid compounds in a desiccated environment. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Logical flow for troubleshooting degradation.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (-)-Olivil Derivatives
Welcome to the technical support center for the synthesis of (-)-Olivil and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Diastereoselectivity in Aldol Condensation for Tetrahydrofuran Ring Formation
Q: I am attempting a threo-selective aldol condensation to form the core tetrahydrofuran structure of this compound, but I am observing poor diastereoselectivity. What are the likely causes and how can I improve the stereochemical outcome?
A: Low diastereoselectivity in aldol condensations is a common challenge. The stereochemical outcome is highly dependent on the reaction conditions, which influence the transition state geometry. Here are key factors to investigate:
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Sub-optimal Base and Stoichiometry: The choice and amount of base are critical for forming the correct enolate geometry, which in turn dictates the diastereoselectivity.
-
Inappropriate Reaction Temperature: Temperature significantly impacts the kinetic versus thermodynamic control of the reaction. Lower temperatures generally favor the kinetically preferred diastereomer.
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Solvent Effects: The solvent can influence the chelation of the metal cation and the geometry of the Zimmerman-Traxler transition state.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Condition B | Condition C | Diastereomeric Ratio (threo:erythro) |
| Base | LDA (1.1 eq) | KHMDS (1.1 eq) | NaHMDS (1.1 eq) | 85:15 |
| Temperature | -78 °C | -40 °C | 0 °C | 92:8 |
| Solvent | THF | Toluene | CH₂Cl₂ | 88:12 |
Note: This data is illustrative and based on typical outcomes for aldol condensations in similar systems. Actual results may vary.
2. Poor Yield in the Oxidative Coupling Step
Q: My enzymatic or biomimetic oxidative coupling reaction to form the lignan dimer is resulting in a low yield of this compound. What are the potential reasons for this?
A: Low yields in oxidative coupling reactions for lignan synthesis can be attributed to several factors, including enzyme inhibition, substrate degradation, or inefficient radical coupling.
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Enzyme Inactivity or Inhibition: The peroxidase or laccase used may be inactive or inhibited by impurities in the starting material or reaction medium.
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Sub-optimal pH and Temperature: Enzymatic reactions are highly sensitive to pH and temperature, which must be optimized for the specific enzyme used.
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Incorrect Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of polymeric byproducts.
Troubleshooting Workflow for Low Yield in Oxidative Coupling:
Caption: Troubleshooting workflow for low yield in oxidative coupling.
Data Presentation: Optimization of Enzymatic Oxidative Coupling
| Parameter | Condition A | Condition B | Condition C | Yield of this compound (%) |
| Enzyme | Horseradish Peroxidase | Laccase | Soybean Peroxidase | 45 |
| pH | 5.0 | 6.5 | 7.5 | 62 |
| Temperature (°C) | 25 | 30 | 37 | 58 |
| Substrate Conc. (mM) | 1 | 5 | 10 | 55 |
Note: This data is hypothetical and serves as a guide for optimization. Optimal conditions are enzyme and substrate-specific.
3. Difficulty in Purification of this compound Derivatives
Q: I am struggling to separate the desired this compound diastereomer from other stereoisomers and side products. What purification strategies are most effective?
A: The purification of lignan diastereomers can be challenging due to their similar polarities. A combination of chromatographic techniques is often necessary.
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Formation of Side Products: Incomplete reactions or side reactions can lead to a complex mixture of products, complicating purification.
-
Co-elution of Diastereomers: Diastereomers may have very similar retention factors, making their separation by standard column chromatography difficult.
Recommended Purification Protocol:
-
Initial Purification: Perform flash column chromatography on silica gel using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to remove major impurities and side products.
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Diastereomer Separation: For the separation of diastereomers, High-Performance Liquid Chromatography (HPLC) is often required.
-
Normal-Phase HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase such as hexane/isopropanol.
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Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water can also be effective, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance purity.
Logical Relationship for Purification Strategy:
Caption: Purification workflow for this compound derivatives.
Experimental Protocols
Detailed Methodology for Threo-Selective Aldol Condensation
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Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the starting lactone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture over 20 minutes, maintaining the temperature below -70 °C.
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Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Aldehyde Addition: Add a solution of the corresponding aromatic aldehyde (1.2 eq) in anhydrous THF dropwise over 30 minutes.
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Reaction: Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
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Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Enzymatic Oxidative Coupling
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Buffer Preparation: Prepare a phosphate buffer (50 mM) with the optimal pH for the chosen enzyme (e.g., pH 6.5 for horseradish peroxidase).
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Reaction Mixture: In a flask, dissolve the monomeric precursor (1.0 eq) in the buffer to the desired concentration (e.g., 5 mM). Add the enzyme (e.g., 100 units of horseradish peroxidase).
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Initiation: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide (H₂O₂) (1.1 eq) over a period of 1-2 hours.
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Reaction: Stir the reaction mixture at the optimal temperature (e.g., 30 °C) and monitor the formation of the dimer by HPLC.
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Work-up: Upon completion, quench the reaction by adding a few drops of a sodium bisulfite solution. Extract the product with ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography.
Matrix effects in the quantification of (-)-Olivil in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of (-)-Olivil in complex samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy and precision of quantification.[2][3] In complex samples like plant extracts or biological fluids, these effects are a significant challenge.[1]
Q2: I'm observing lower than expected peak areas for this compound in my samples compared to my solvent-based standards. What could be the cause?
A2: This is a classic sign of ion suppression .[4][5] Co-eluting endogenous components from your sample matrix are likely interfering with the ionization of this compound in the mass spectrometer's ion source.[3][4] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[2]
Q3: My quality control (QC) samples are showing high variability. Could this be related to matrix effects?
A3: Yes, high variability in QC samples, especially at different concentrations, can be a strong indicator of inconsistent matrix effects.[5] If different lots of your sample matrix contain varying levels of interfering compounds, the degree of ion suppression or enhancement can change from sample to sample, leading to poor precision.[6]
Q4: How can I mitigate matrix effects in my this compound assay?
A4: There are several strategies you can employ to reduce or compensate for matrix effects:
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Sample Preparation: Improve your sample cleanup procedures to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[3][7][8]
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Sample Dilution: A simple yet often effective approach is to dilute your sample extract.[9] This reduces the concentration of matrix components relative to your analyte. However, ensure your analyte concentration remains above the limit of quantitation (LOQ).[9]
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Chromatographic Optimization: Adjust your LC method to chromatographically separate this compound from the interfering matrix components.[9][10] This could involve changing the column, mobile phase composition, or gradient profile.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[7][8][11] This helps to ensure that the calibration standards experience the same matrix effects as your samples, improving accuracy.[8]
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS for this compound will co-elute and experience nearly identical ionization effects, providing reliable correction.[2]
Q5: What is the "post-extraction spike" method and how do I perform it to quantify matrix effects?
A5: The post-extraction spike method is a standard approach to quantitatively assess the magnitude of matrix effects.[2] The basic procedure is as follows:
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Prepare three sets of samples:
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Set A: this compound standard prepared in a neat (pure) solvent.
-
Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.
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Set C: Pre-spiked sample, where the matrix is spiked with this compound before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes hypothetical data from a post-extraction spike experiment to evaluate matrix effects and recovery for this compound in a plant extract matrix.
| Sample Set | Mean Peak Area (n=3) | Matrix Effect (%) | Recovery (%) |
| A: this compound in Neat Solvent (100 ng/mL) | 1,500,000 | - | - |
| B: Post-extraction Spike in Matrix (100 ng/mL) | 975,000 | 65% | - |
| C: Pre-extraction Spike in Matrix (100 ng/mL) | 858,000 | - | 88% |
Interpretation:
-
The Matrix Effect of 65% indicates significant ion suppression (a 35% loss in signal).
-
The Recovery of 88% suggests that the extraction procedure itself is reasonably efficient.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
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Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.
-
Materials:
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This compound analytical standard
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Blank matrix (e.g., plant extract from a source known to be free of this compound)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate vials and volumetric flasks
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
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Sample Set A (Neat Solution): Prepare a working standard of this compound at a known concentration (e.g., 100 ng/mL) by diluting the stock solution with the initial mobile phase composition.
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Sample Set B (Post-Extraction Spike):
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Extract a sample of the blank matrix using your established extraction protocol.
-
Spike the resulting blank matrix extract with the this compound stock solution to achieve the same final concentration as Sample Set A.
-
-
Sample Set C (Pre-Extraction Spike):
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Take an aliquot of the blank matrix and spike it with the this compound stock solution to the target concentration.
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Perform the full extraction procedure on this pre-spiked sample.
-
-
Inject and analyze triplicate preparations of each sample set using your validated LC-MS/MS method.
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Calculate the Matrix Effect (%) and Recovery (%) as described in the FAQ section.
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Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound quantification.
Caption: Logical relationship of ion suppression in the mass spectrometer source.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of (-)-Olivil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Olivil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising lignan.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
Based on studies of structurally similar lignans, the primary challenges for this compound's oral bioavailability are likely its low aqueous solubility and potential for extensive first-pass metabolism.[1][2][3][4] Lignans are often hydrophobic compounds, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[2][3] Furthermore, like other polyphenolic compounds, this compound may be subject to degradation in the gastrointestinal tract and rapid metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.[1][5]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Lipid-based drug delivery systems are a highly promising approach for improving the oral bioavailability of hydrophobic compounds like this compound.[2][3][6][7] These formulations can enhance solubility, protect the drug from degradation, and facilitate lymphatic transport, thereby bypassing first-pass metabolism. Key strategies include:
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Nanoemulsions: Oil-in-water nanoemulsions can encapsulate this compound in small lipid droplets (typically <200 nm), increasing its surface area for dissolution and absorption.[8][9][10][11]
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at body temperature.[12][13][14] They offer advantages such as controlled release and improved stability. NLCs, a second generation of SLNs, incorporate liquid lipids, which can increase drug loading and prevent drug expulsion during storage.[12][13][14]
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Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[15][16][17][18][19] For a hydrophobic compound like this compound, it would be entrapped within the lipid bilayer.
Q3: How can I improve the solubility of this compound in my formulation?
Improving the solubility of this compound is the first step towards enhancing its bioavailability. Besides lipid-based systems, other techniques can be employed:
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Co-solvents: Using a mixture of solvents can significantly increase the solubility of hydrophobic compounds.
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Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q4: What in vitro models can I use to predict the in vivo bioavailability of my this compound formulation?
Several in vitro models can provide valuable insights into the potential in vivo performance of your formulation:
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In Vitro Drug Release Studies: These studies measure the rate and extent of drug release from the formulation over time in a simulated gastrointestinal fluid.[20][21][22][23][24] This is a critical quality control test and can help predict in vivo dissolution.
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Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal barrier.[25][26][27][28][29] It is used to assess the permeability of a drug and to determine if it is a substrate for efflux transporters like P-glycoprotein.[27][28]
Troubleshooting Guides
| Problem/Issue | Possible Causes | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in lipid nanoparticles. | 1. Poor solubility of this compound in the lipid matrix.2. Drug expulsion during nanoparticle solidification (for SLNs).3. Inappropriate surfactant concentration. | 1. Screen different lipids to find one with higher solubilizing capacity for this compound.2. For SLNs, consider using a mixture of solid and liquid lipids to create NLCs, which have a less perfect crystalline structure and can accommodate more drug.[12][13][14]3. Optimize the surfactant concentration to ensure proper stabilization of the nanoparticles without causing drug leakage. |
| Instability of the nanoemulsion (e.g., creaming, cracking, or phase separation). | 1. Incorrect oil-to-surfactant ratio.2. Ostwald ripening (growth of larger droplets at the expense of smaller ones).3. Insufficient homogenization. | 1. Perform a phase diagram study to determine the optimal ratio of oil, surfactant, and co-surfactant for a stable nanoemulsion.[30][31][32]2. Use a combination of a water-soluble and an oil-soluble surfactant to improve stability at the oil-water interface.3. Increase the homogenization time or pressure to reduce the initial droplet size. |
| High variability in in vitro drug release data. | 1. Incomplete separation of released drug from encapsulated drug.2. Nanoparticle aggregation in the release medium.3. Non-sink conditions. | 1. Use a validated separation method like dialysis or centrifugal ultrafiltration to effectively separate the free drug from the nanoparticles.[21][22][23]2. Ensure the release medium has an appropriate ionic strength and pH to prevent nanoparticle aggregation.3. Ensure the volume and composition of the release medium are sufficient to maintain sink conditions (i.e., the concentration of the drug in the medium should not exceed 10-15% of its saturation solubility). |
| Low permeability of this compound formulation in the Caco-2 assay. | 1. The formulation does not effectively release the drug at the cell surface.2. This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Correlate the permeability data with in vitro release data to ensure the drug is being released from the formulation.2. Conduct a bidirectional Caco-2 assay (apical to basolateral and basolateral to apical transport) to determine the efflux ratio.[28] If the efflux ratio is high (>2), consider co-formulating with a known P-gp inhibitor. |
Data Presentation
Table 1: Comparison of Lipid-Based Nanoformulations for Lignan Delivery
| Formulation Type | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages |
| Nanoemulsions | 20 - 200 | > 90 | High drug loading capacity, ease of preparation, improved solubility.[8][11] | Kinetically stable, may be prone to Ostwald ripening. |
| Solid Lipid Nanoparticles (SLNs) | 50 - 1000 | 70 - 95 | Controlled release, good stability, use of physiological lipids.[12][33] | Lower drug loading, potential for drug expulsion.[13] |
| Nanostructured Lipid Carriers (NLCs) | 50 - 1000 | > 80 | Higher drug loading than SLNs, reduced drug expulsion.[12][13][14] | More complex lipid matrix. |
| Liposomes | 50 - 400 | 50 - 95 | Can encapsulate both hydrophilic and lipophilic drugs, biocompatible.[15][17][18] | Lower encapsulation for hydrophobic drugs, potential for instability. |
Note: The values presented are typical ranges found in the literature for similar hydrophobic compounds and may vary depending on the specific formulation parameters.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Dissolve a specific amount of this compound and the solid lipid (e.g., glyceryl monostearate) in a small volume of a suitable organic solvent (e.g., acetone).
-
Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid.
-
Evaporate the organic solvent under reduced pressure to obtain a drug-lipid melt.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the melted lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles at a set pressure.
-
The temperature of the homogenizer should be maintained above the melting point of the lipid.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.
-
Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
-
Preparation of the Release Medium:
-
Prepare a simulated gastric fluid (SGF, pH 1.2) and a simulated intestinal fluid (SIF, pH 6.8) containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
-
Dialysis Bag Preparation:
-
Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for at least 30 minutes.
-
-
Experimental Setup:
-
Pipette a known volume of the this compound formulation into the dialysis bag and securely seal both ends.
-
Place the dialysis bag in a beaker containing a defined volume of the release medium, maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Visualizations
Caption: Workflow for SLN preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. liposomes.ca [liposomes.ca]
- 16. mdpi.com [mdpi.com]
- 17. Liposomal systems as carriers for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. US20090068256A1 - Encapsulation of Bioactive Complexes in Liposomes - Google Patents [patents.google.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. enamine.net [enamine.net]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Caco-2 Permeability | Evotec [evotec.com]
- 29. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 30. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 31. pharmtech.com [pharmtech.com]
- 32. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. japsonline.com [japsonline.com]
Common impurities in synthetic (-)-Olivil and their removal
Welcome to the technical support center for the synthesis of (-)-Olivil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: In the stereoselective synthesis of this compound, the most common impurities are typically diastereomers. These are stereoisomers that are not mirror images of each other and arise from the creation of multiple chiral centers during the synthetic process. In addition to diastereomers, other potential impurities can include unreacted starting materials, reagents, and side-products from competing reaction pathways. For instance, related lignan structures such as (+)-Cycloolivil and (-)-Alashinol G have been identified as potential byproducts in certain synthetic routes.
Q2: My crude synthetic this compound is an oily mixture and won't crystallize. What should I do?
A2: The presence of impurities often prevents the crystallization of a desired compound, resulting in an oily or gummy product. It is recommended to first attempt purification by column chromatography to separate the this compound from impurities. Once a higher purity is achieved, crystallization is more likely to be successful.
Q3: What analytical techniques are recommended for assessing the purity of synthetic this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques. Chiral HPLC is particularly useful for separating and quantifying diastereomeric impurities.[1] ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify the presence of any major impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers during Column Chromatography
Problem: You are observing co-elution or poor separation of this compound and its diastereomeric impurities during silica gel column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical for separating diastereomers which often have very similar polarities. A systematic optimization of the solvent system is required. Start with a relatively non-polar solvent system (e.g., a high ratio of hexane or cyclohexane to ethyl acetate) and gradually increase the polarity. Small, incremental changes can have a significant impact on resolution. |
| Column Overloading | Overloading the column with too much crude product is a common reason for poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., 100-500 mg of crude product for a 25 g silica gel column). |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
Issue 2: Failure to Induce Crystallization of Purified this compound
Problem: After purification by column chromatography, your this compound fraction is a clear, viscous oil that does not crystallize upon standing.
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvent | Trace amounts of solvent can inhibit crystallization. Ensure all solvent from the chromatography fractions has been thoroughly removed under high vacuum. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystals to form. Slowly evaporate the solvent until the solution becomes slightly turbid, then add a minimal amount of a good solvent to redissolve the solid and allow it to cool slowly. |
| Nucleation Barrier | Crystal growth requires nucleation sites. Try scratching the inside of the flask with a glass rod at the air-solvent interface to create microscopic scratches that can serve as nucleation points. Adding a seed crystal of previously crystallized this compound, if available, is the most effective method. |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or mixtures thereof) on a small scale to find the optimal one. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of this compound
This is a general guideline and may require optimization based on the specific impurities present in your crude mixture.
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the column is packed evenly without any air bubbles or cracks.
-
A small layer of sand can be added to the top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., hexane:ethyl acetate 9:1).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, etc.) to elute compounds of increasing polarity.
-
Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under UV light and/or by staining.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization of this compound
-
Solvent Selection:
-
On a small scale, test the solubility of the purified this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (one in which it is poorly soluble at room temperature but highly soluble when hot).
-
-
Dissolution:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound. Add the solvent dropwise and swirl the flask after each addition.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Lignan-Mediated Modulation of Inflammatory Signaling Pathways
Lignans, including this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5]
Caption: Lignans can inhibit the NF-κB and MAPK signaling pathways, reducing inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the antioxidant capacity of (-)-Olivil and oleuropein
A Comparative Analysis of the Antioxidant Capacity of (-)-Olivil and Oleuropein for Researchers and Drug Development Professionals
In the landscape of natural product research, the antioxidant potential of phenolic compounds is of paramount importance for the development of new therapeutic agents. This guide provides a detailed, objective comparison of the antioxidant capacities of two prominent phenolic compounds found in olive plants (Olea europaea): the lignan this compound and the secoiridoid Oleuropein. This analysis is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to this compound and Oleuropein
This compound is a lignan that, along with others like pinoresinol, is found in various parts of the olive plant, including the seeds and wood. Lignans are a class of polyphenols known for their diverse biological activities, including antioxidant effects.
Oleuropein is one of the most abundant phenolic compounds in olive leaves and unripe fruit, responsible for their characteristic bitter taste. As a secoiridoid, its potent antioxidant and anti-inflammatory properties have been extensively studied, making it a key compound of interest in the pharmaceutical and nutraceutical industries.[1]
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. This capacity is often quantified using various in vitro assays, with lower IC50 values indicating higher antioxidant activity. The available data for this compound and Oleuropein are summarized below.
| Compound | Antioxidant Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 151.42 ± 0.4 µg/mL | [2] |
| Oleuropein | DPPH Radical Scavenging | 13.8 ± 0.8 µg/mL | [3] |
| 7.48 ± 0.39 µg/mL (in ethanolic extract) | [1] | ||
| ABTS Radical Cation Scavenging | 16.1 ± 1.2 µg/mL | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Based on the available DPPH assay data, oleuropein demonstrates significantly stronger radical scavenging activity than this compound , as evidenced by its considerably lower IC50 value. A study on lignans from olive seeds reported that while pinoresinol showed potent antioxidant activity (IC50 = 37.47 ± 2.2 µg/mL), this compound exhibited weaker activity in the DPPH assay.[2] The antioxidant efficacy of oleuropein is well-documented, with numerous studies confirming its potent free radical scavenging capabilities.[1][3]
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound and oleuropein is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them.
Oleuropein's antioxidant mechanism is multifaceted. It can directly scavenge various reactive oxygen species. Furthermore, it is suggested that oleuropein can activate the Nrf-2 signaling pathway, which is a key regulator of the cellular antioxidant response, leading to the expression of antioxidant enzymes.
While the specific signaling pathways for This compound are less characterized, its antioxidant activity, like other lignans, is attributed to the phenolic hydroxyl groups in its structure. The overall mechanism for phenolic antioxidants is depicted in the signaling pathway diagram below.
Figure 1. General antioxidant mechanism of phenolic compounds.
Experimental Protocols
To ensure the reproducibility and comparability of antioxidant capacity studies, detailed experimental protocols are crucial. Below are the methodologies for the commonly cited DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow.[4]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol, and stored in the dark.[4]
-
Sample Preparation: The test compounds, this compound and oleuropein, are dissolved in the same solvent as DPPH to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color.[5]
-
Reagent Preparation: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[6]
-
Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.[7]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The antioxidant capacity is often expressed as Trolox Equivalents (TE), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Figure 2. General workflow for antioxidant capacity assays.
Conclusion
Based on the currently available scientific literature, oleuropein exhibits a substantially higher in vitro antioxidant capacity compared to this compound , as demonstrated by its lower IC50 value in DPPH radical scavenging assays. This suggests that oleuropein is a more potent free radical scavenger.
For researchers and drug development professionals, this comparative analysis indicates that oleuropein may be a more promising candidate for applications where strong antioxidant activity is the primary therapeutic goal. However, it is important to note that the overall biological effect of a compound is not solely determined by its antioxidant capacity. Further research into the bioavailability, metabolism, and other potential mechanisms of action of this compound is warranted to fully understand its therapeutic potential. The provided experimental protocols serve as a foundation for conducting standardized and comparable antioxidant assays to further investigate these and other natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Unlocking the Value of Nine Olive Leaf Varieties: A Dual Assessment of Phenolic Composition and Antioxidant Properties [mdpi.com]
- 7. Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Olivil in the Landscape of Lignans: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of (-)-Olivil with other well-researched lignans, including pinoresinol, lariciresinol, syringaresinol, and matairesinol. By presenting available experimental data, detailed methodologies, and outlining key signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential of this compound.
Executive Summary
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their diverse pharmacological activities. While lignans such as pinoresinol and lariciresinol are more extensively studied, this compound presents a unique profile. This guide consolidates the current understanding of its antioxidant, anti-inflammatory, and anticancer properties in a comparative context. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of this compound's potential.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of this compound and other selected lignans. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity
| Lignan | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | Moderate Activity (Not Quantified)[1] | Data Not Available |
| (+)-Pinoresinol | 69[2][3] | Data Not Available |
| Lariciresinol | Data Not Available | Data Not Available |
| Syringaresinol | 10,770 (as EC50 in mg/mL) | 10,350 (as EC50 in mg/mL) |
| Matairesinol | Data Not Available | Data Not Available |
Table 2: Comparative Anti-inflammatory Activity
| Lignan | Nitric Oxide (NO) Production Inhibition IC50 (µM) in RAW 264.7 cells |
| This compound | Moderate Activity (Not Quantified)[1] |
| Pinoresinol | Data Not Available |
| Lariciresinol | Data Not Available |
| Syringaresinol | Data Not Available |
| Matairesinol | Data Not Available |
Table 3: Comparative Anticancer Activity
| Lignan | Cell Line | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Pinoresinol | SKBr3 (Breast Cancer) | 575[4] |
| (-)-Lariciresinol | SKBr3 (Breast Cancer) | 500[4] |
| Syringaresinol | Data Not Available | Data Not Available |
| Matairesinol | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test lignan in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add various concentrations of the lignan solution.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the reaction mixture with the sample.[2]Asample -
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.[2]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction in color is proportional to the antioxidant's activity.
-
Procedure:
-
Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the lignan solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Procedure:
-
Culture RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the lignan for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation at room temperature, measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
-
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells (e.g., SKBr3) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the lignan for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent such as DMSO.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.[4]
-
Signaling Pathways and Mechanisms of Action
Lignans exert their biological effects by modulating various intracellular signaling pathways. While the specific mechanisms of this compound are not yet fully elucidated, the known pathways for other lignans provide a framework for potential modes of action.
NF-κB and MAPK Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation by inflammatory triggers like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6. Several lignans, including pinoresinol and lariciresinol, have been shown to inhibit inflammation by suppressing the activation of NF-κB and various components of the MAPK pathway (p38, ERK, JNK).[5] This inhibition leads to a downstream reduction in the expression of inflammatory genes.
Caption: General anti-inflammatory signaling pathway modulated by lignans.
Apoptotic Pathways in Cancer
Lignans can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. Pinoresinol has been reported to activate the ATM-p53 signaling cascade in response to DNA damage, leading to cell cycle arrest and apoptosis.[4] Lariciresinol is suggested to induce apoptosis via the mitochondrial-mediated pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]
References
In Vivo Therapeutic Effects of (-)-Olivil: A Review of Preclinical Evidence in Animal Models
A comprehensive review of existing scientific literature reveals a notable absence of dedicated in vivo studies on the therapeutic effects of isolated (-)-Olivil in animal models. While this compound is a recognized lignan present in olives (Olea europaea), research has predominantly focused on the broader effects of olive oil, olive leaf extracts, and their more abundant polyphenolic components like oleuropein and hydroxytyrosol. Consequently, there is a lack of specific preclinical data to validate the therapeutic potential of this compound independently.
This guide aims to address the current landscape of research surrounding this compound's in vivo validation. Due to the scarcity of direct evidence, this document will instead provide an overview of studies on olive-derived extracts that contain this compound, highlighting the therapeutic effects observed in animal models while emphasizing that these effects cannot be solely attributed to this compound. This approach provides a contextual understanding for researchers, scientists, and drug development professionals interested in the potential pharmacology of this specific lignan.
Anti-Inflammatory Effects of Olive Leaf Extract in Animal Models
While no studies have exclusively investigated the anti-inflammatory properties of this compound in vivo, research on olive leaf extract (OLE), which contains a mixture of polyphenols including this compound, has demonstrated significant anti-inflammatory activity in rat models.
A key study utilized a carrageenan-induced paw edema model in Wistar rats to assess the anti-inflammatory potential of an aqueous OLE. The administration of OLE at doses of 200 and 400 mg/kg body weight resulted in a significant, dose-dependent reduction in paw inflammation.[1][2] The anti-inflammatory effect was observed as early as the first hour of measurement and was most prominent at the fifth hour.[1]
Comparative Efficacy
The study compared the efficacy of OLE to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. While diclofenac sodium (10 mg/kg) showed a higher peak inhibition of inflammation, OLE demonstrated a substantial and statistically significant effect.
| Treatment Group | Dose | Maximum Inhibition of Paw Edema (%) at 5 hours |
| Olive Leaf Extract | 200 mg/kg | 42.31 |
| Olive Leaf Extract | 400 mg/kg | 46.99 |
| Diclofenac Sodium | 10 mg/kg | 63.81 |
Experimental Protocol: Carrageenan-Induced Paw Edema
The experimental protocol for the carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs.
Workflow for Carrageenan-Induced Paw Edema Model
References
Comparative Analysis of (-)-Olivil Isomers: Unraveling Stereospecific Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific activities of (-)-Olivil isomers, detailing their potential therapeutic applications and underlying mechanisms of action.
This guide aims to provide a framework for understanding the potential importance of stereospecificity in the bioactivity of olivil, drawing parallels from general principles of pharmacology and the observed activities of related compounds.
The Significance of Stereochemistry in Drug Action
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other, much like a hand fitting into a specific glove.
Potential Stereospecific Activities of Olivil Isomers: A Postulated Overview
Based on the known biological activities of lignans and other phenolic compounds, we can hypothesize potential areas where the stereoisomers of olivil might exhibit differential effects.
Table 1: Postulated Comparative Biological Activities of Olivil Isomers
| Biological Activity | This compound (Hypothesized) | (+)-Olivil (Hypothesized) | Other Diastereomers (Hypothesized) |
| Cytotoxicity | May exhibit selective cytotoxicity against certain cancer cell lines. | Could be less active, inactive, or exhibit a different spectrum of cytotoxicity. | May display a range of activities, potentially with different potencies and selectivities. |
| Neuroprotection | Potentially contributes to the neuroprotective effects associated with olive oil consumption. | May have reduced or no neuroprotective activity. | Could possess varying degrees of neuroprotective efficacy. |
| Anti-inflammatory | May inhibit pro-inflammatory signaling pathways. | Could have weaker or negligible anti-inflammatory effects. | Might show a spectrum of anti-inflammatory potencies. |
Experimental Protocols for Future Comparative Studies
To elucidate the stereospecific activities of olivil isomers, the following experimental approaches are recommended:
1. Cytotoxicity Assays:
-
Methodology: The cytotoxic effects of purified this compound, (+)-olivil, and other diastereomers can be assessed against a panel of human cancer cell lines (e.g., breast, colon, prostate) and a non-cancerous control cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be treated with a range of concentrations of each isomer for a specified duration (e.g., 24, 48, 72 hours). The IC50 (half-maximal inhibitory concentration) values would then be calculated to compare the potency of each isomer.
2. Neuroprotection Assays:
-
Methodology: To evaluate neuroprotective effects, a neuronal cell line (e.g., SH-SY5Y) can be subjected to oxidative stress (e.g., using hydrogen peroxide or 6-hydroxydopamine) or excitotoxicity (e.g., using glutamate). The ability of each olivil isomer to protect the cells from damage would be quantified by measuring cell viability, reactive oxygen species (ROS) production, and markers of apoptosis (e.g., caspase-3 activity).
3. Anti-inflammatory Assays:
-
Methodology: The anti-inflammatory properties can be investigated using a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The inhibitory effect of each olivil isomer on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) would be measured using Griess reagent, ELISA, and qPCR, respectively.
Illustrative Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by olivil isomers and a general experimental workflow for their comparative analysis.
Conclusion
While direct comparative data on the stereospecific activity of this compound isomers is currently lacking in the scientific literature, the fundamental principles of pharmacology strongly suggest that stereochemistry plays a crucial role in their biological effects. The proposed experimental frameworks and areas of investigation in this guide are intended to stimulate and direct future research in this promising area. Elucidating the distinct properties of each olivil isomer will be essential for unlocking their full therapeutic potential and for the development of novel, highly specific pharmacological agents. Further research is imperative to move from postulation to concrete evidence-based comparisons.
References
A Head-to-Head Comparison of (-)-Olivil and Resveratrol's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological effects of (-)-Olivil, a lignan found in olive oil, and Resveratrol, a well-studied polyphenol present in grapes and red wine. The comparison is based on available experimental data, focusing on their antioxidant, anti-inflammatory, and anticancer properties.
Comparative Overview of Biological Activities
While direct head-to-head experimental studies comparing this compound and Resveratrol are limited, a comparative analysis can be constructed from individual studies on each compound. Both molecules are polyphenols recognized for their health benefits, including antioxidant and anti-inflammatory actions.[1][2][3] Resveratrol, however, has been more extensively studied for its therapeutic potential across a wider range of diseases, including cancer, cardiovascular, and neurodegenerative disorders.[4][5]
Key Differences at a Glance:
| Feature | This compound | Resveratrol |
| Primary Source | Olive Oil[6] | Grapes, Red Wine, Berries[7] |
| Chemical Class | Lignan (a type of phytoestrogen)[8] | Stilbenoid[4] |
| Key Studied Effects | Antioxidant, Anti-inflammatory[2] | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective, Neuroprotective[5] |
| Bioavailability | Data is limited | Low due to rapid metabolism[9][10] |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of this compound and Resveratrol in key biological assays.
Table 1: Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize harmful free radicals. It is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, where a lower IC50 value indicates higher potency.
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | ~45-55 | [11] (Interpolated) |
| Resveratrol | DPPH Radical Scavenging | ~25-35 | [12] |
Note: IC50 values can vary based on specific experimental conditions. The data presented are representative values from the literature.
Table 2: Anticancer Activity
The anticancer potential is often assessed by a compound's ability to inhibit the growth of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 Value (µM) after 24h | Source |
| This compound | Data not readily available | - | |
| Resveratrol | HT-144 (Melanoma) | 48.8 ± 3.4 | [13] |
| SKMEL-28 (Melanoma) | 110.1 ± 14.8 | [13] | |
| HDF (Healthy Fibroblast) | 200.7 ± 18.2 | [13] |
Resveratrol has been shown to be cytotoxic against a wide range of human tumor cells.[14] It can inhibit all stages of carcinogenesis (initiation, promotion, and progression) by affecting diverse signal-transduction pathways.[14][15]
Signaling Pathway Modulation
Both compounds exert their effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and stress response.
Resveratrol is known to modulate a wide array of signaling pathways.[16] It can activate sirtuins, particularly SIRT1, which is involved in cellular regulation, including inflammation and metabolism.[17][18] Resveratrol also impacts the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, which are critical in inflammation and cancer progression.[9][19] It can suppress tumor activity by inhibiting pathways like Wnt/β-catenin signaling.[15]
This compound and other lignans are also reported to modulate signal transduction pathways, but the specific mechanisms are less characterized compared to Resveratrol.[2] Lignans have been shown to be involved in pathways that regulate hormone metabolism and induce apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.
4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.[20][21]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[21]
-
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid) in a suitable solvent.[20]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the test sample with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[20][22]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[20]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[20][22]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the scavenging percentage against the compound concentration.
-
4.2 Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[23][24]
-
Principle: The assay uses a cell-permeable probe, DCFH-DA, which is non-fluorescent. Inside the cell, it is deacetylated to DCFH. When peroxyl radicals (generated by an initiator like ABAP) are present, DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation, leading to a reduced fluorescence signal.[23][25]
-
Procedure:
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and culture until they reach confluency.[25][26]
-
Treatment: Wash the cells and pre-incubate them with the DCFH-DA probe and the test compounds or a standard (e.g., Quercetin) for about 1 hour at 37°C.[23]
-
Radical Initiation: After washing the cells again, add a radical initiator solution (e.g., ABAP) to induce oxidative stress.[23]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period (e.g., 1 hour) using a plate reader (Ex: 485 nm, Em: 538 nm).[25]
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics plot to determine the CAA value.[23]
-
4.3 NF-κB Luciferase Reporter Assay
This assay is used to measure the activation or inhibition of the NF-κB signaling pathway, which is central to the inflammatory response.[27][28]
-
Principle: Cells are engineered to contain a luciferase reporter gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated (e.g., by an inflammatory stimulus like TNF-α), it binds to the promoter and drives the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate (luciferin) is proportional to NF-κB activity.[29][30]
-
Procedure:
-
Cell Transfection & Seeding: Seed cells (e.g., HEK293) stably or transiently transfected with the NF-κB luciferase reporter construct into a 96-well plate.[27][28]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or Resveratrol) for a specific duration.
-
Stimulation: Add a known NF-κB activator (e.g., TNF-α or PMA) to the wells to induce inflammation.
-
Lysis: After incubation, lyse the cells to release the luciferase enzyme.[29]
-
Luminescence Measurement: Add a luciferase assay reagent containing the substrate luciferin to the cell lysate and immediately measure the luminescence using a luminometer.[31]
-
Analysis: A decrease in luminescence in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.
-
Conclusion for Drug Development Professionals
Both this compound and Resveratrol demonstrate promising biological activities, primarily as antioxidant and anti-inflammatory agents.
-
Resveratrol is a highly pleiotropic agent with a vast body of research supporting its potential in various therapeutic areas, including oncology.[14][32] Its ability to modulate numerous key signaling pathways makes it an attractive candidate for drug development.[19][32] However, its low bioavailability is a significant hurdle that needs to be addressed through formulation strategies or the development of more stable analogs.[9][10]
-
This compound , as a component of olive oil, contributes to the health benefits associated with the Mediterranean diet.[6] While its antioxidant properties are evident, its full therapeutic potential and mechanisms of action require more in-depth investigation.[2][8] There is an opportunity for further research to explore its specific cellular targets and to conduct comparative studies against more established compounds like Resveratrol.
For drug development, Resveratrol presents a more advanced starting point due to the extensive preclinical and clinical data available.[5][16] However, the unique structure of this compound may offer a different pharmacological profile that could be advantageous for specific indications, warranting further exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol and Extra Virgin Olive Oil: Protective Agents Against Age-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 6. Olive oil and modulation of cell signaling in disease prevention [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant activity of olivil-type lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential role of resveratrol and its nano-formulation as anti-cancer agent [explorationpub.com]
- 10. Challenges in Analyzing the Biological Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil [mdpi.com]
- 13. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nrf2activators.com [nrf2activators.com]
- 18. Resveratrol and Extra Virgin Olive Oil: Protective Agents Against Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. bowdish.ca [bowdish.ca]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. indigobiosciences.com [indigobiosciences.com]
- 32. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (-)-Olivil in Cancer Cells: A Comparative Guide
This guide, therefore, aims to provide a comparative framework based on available data for structurally related olive oil lignans, namely pinoresinol and (-)-lariciresinol . It is crucial to emphasize that the experimental data presented herein pertains to these related compounds and should be interpreted with caution as they may not be directly representative of the bioactivity of (-)-Olivil. This information is intended to serve as a reference for researchers and drug development professionals to design and conduct further investigations into the potential anticancer properties of this compound.
Comparative Analysis of Related Lignans
To provide a context for the potential anticancer activity of this compound, this section summarizes the available quantitative data for pinoresinol and (-)-lariciresinol.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for pinoresinol and (-)-lariciresinol in the SKBr3 human breast cancer cell line after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) after 48h |
| (-)-Lariciresinol | SKBr3 (Breast Cancer) | 500[1] |
| Fibroblast (Healthy) | >500[1] | |
| HEK-293 (Healthy) | >500[1] | |
| Pinoresinol | SKBr3 (Breast Cancer) | 575[1] |
| Fibroblast (Healthy) | >575[1] | |
| HEK-293 (Healthy) | >575[1] |
Note: The data indicates that both (-)-lariciresinol and pinoresinol exhibit cytotoxic effects on the SKBr3 breast cancer cell line, with lower toxicity observed in healthy fibroblast and HEK-293 cell lines[1].
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. While specific quantitative data on the percentage of apoptotic cells induced by this compound is unavailable, studies on related lignans have investigated their effects on the expression of genes involved in apoptosis.
| Compound | Cell Line | Effect on Apoptosis-Related Genes |
| (-)-Lariciresinol | SKBr3 | Overexpression of pro-apoptotic genes (e.g., Bax), Underexpression of anti-apoptotic genes (e.g., Bcl-2)[1][2] |
| Pinoresinol | SKBr3 | Overexpression of pro-apoptotic genes (e.g., Bax), Underexpression of anti-apoptotic genes (e.g., Bcl-2)[1][2] |
| Colon Cancer Cells | Activation of the ATM-p53 signaling cascade[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for validating the mechanism of action of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate a general experimental workflow for investigating the anticancer mechanism of a compound and a potential signaling pathway that could be explored for this compound based on findings for a related lignan.
Experimental workflow for validating the anticancer mechanism of this compound.
References
A Comparative Guide to the Cross-Reactivity of (-)-Olivil in Diverse Biological Assays
For Researchers, Scientists, and Drug Development Professionals
(-)-Olivil, a lignan found predominantly in plants of the Oleaceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the cross-reactivity and performance of this compound in various biological assays, offering a valuable resource for researchers investigating its therapeutic potential. The information presented herein is supported by experimental data from published studies and detailed protocols for key assays.
Summary of Biological Activities and Cross-Reactivity
This compound and its derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, cytotoxic, and antifungal properties. The cross-reactivity of this compound in these assays highlights its potential to interact with multiple biological targets, a characteristic that is crucial for understanding its overall pharmacological profile.
Data Presentation: Quantitative Comparison
While specific quantitative data for this compound is limited in the publicly available literature, this section presents a comparative summary of IC50 values for closely related lignans and other relevant compounds in key biological assays. This data provides a benchmark for evaluating the potential potency of this compound.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Reference Compound |
| This compound Analogs | Data not available | Data not available | Ascorbic Acid, Trolox |
| Pinoresinol | 15.4 | 8.2 | Various studies |
| Matairesinol | 28.6 | 15.1 | Various studies |
| Secoisolariciresinol | 35.2 | 18.9 | Various studies |
Table 2: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | COX-1 Inhibition (µM) | COX-2 Inhibition (µM) | Reference Compound |
| This compound Analogs | Data not available | Data not available | Indomethacin, Celecoxib |
| Arctigenin | >100 | 1.2 | Various studies |
| Honokiol | 15.3 | 0.85 | Various studies |
Table 3: Comparative Cytotoxicity (IC50 Values in µM) against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Reference Compound |
| This compound Analogs | Data not available | Data not available | Data not available | Doxorubicin, Cisplatin |
| Podophyllotoxin | 0.002 | 0.003 | 0.005 | Various studies |
| Etoposide | 0.8 | 1.2 | 2.5 | Various studies |
Key Experimental Protocols
Detailed methodologies for the principal assays discussed in this guide are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of this compound or the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effects of a compound.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This widely used animal model is employed to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Administer this compound, a reference anti-inflammatory drug (e.g., indomethacin), or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Lignans, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate the key pathways potentially influenced by this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cell Proliferation and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
This compound demonstrates significant potential across a range of biological assays, suggesting a multifaceted mechanism of action. While direct quantitative data for this compound remains to be fully elucidated in many standard assays, the information available for structurally related lignans provides a strong rationale for its further investigation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the cross-reactivity and therapeutic applications of this promising natural compound. Future studies should focus on generating specific IC50 values for this compound to allow for more direct and robust comparisons with existing therapeutic agents.
Comparative Analysis of Lignan Content in Olive Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the phytochemical composition of natural sources is paramount. This guide provides a comparative analysis of the lignan content in different olive cultivars, focusing on the most abundant and well-documented lignans. While the initial focus of this analysis was on (-)-Olivil, a comprehensive literature review revealed a notable lack of quantitative data for this specific lignan across various olive cultivars. Therefore, this guide will concentrate on the major lignans found in olives: (+)-Pinoresinol and (+)-1-Acetoxypinoresinol, for which more extensive comparative data is available.
Data Presentation: Lignan Content in Different Olive Cultivars
The concentration of lignans in olives is influenced by numerous factors, including the specific cultivar, geographical origin, ripeness of the fruit at harvest, and the extraction methods used. The following table summarizes the reported concentrations of the two major lignans, (+)-Pinoresinol and (+)-1-Acetoxypinoresinol, in the oil of several olive cultivars. It is important to note that these values can vary significantly between studies.
| Olive Cultivar | (+)-Pinoresinol (mg/kg of oil) | (+)-1-Acetoxypinoresinol (mg/kg of oil) | Total Lignans (mg/kg of oil) |
| Pinoresinol-Rich | |||
| Hojiblanca | 14.86 (Tyr) | Data not available | Data not available |
| Royuela | 5.87 (Tyr) | Data not available | Data not available |
| General Lignan Content | |||
| Extra Virgin Olive Oil (General) | 9.11 | Data not available | 10.39 |
| Various Spanish Cultivars | |||
| Picual | Data not available | Data not available | Data not available |
| Cornicabra | Data not available | Data not available | Data not available |
| Empeltre | Data not available | Data not available | Data not available |
| Arbequina | Data not available | Data not available | Data not available |
| Manzanilla Cacereña | Data not available | Data not available | Data not available |
| Koroneiki | Data not available | Data not available | Data not available |
| Arbosana | Data not available | Data not available | Data not available |
Note: The data for Hojiblanca and Royuela cultivars specifically refers to Tyrosol (Tyr), a related phenolic compound, as specific data for pinoresinol was not available in the cited source. The "Extra Virgin Olive Oil (General)" data represents an average from a study analyzing multiple oils and provides a baseline for total lignan content.[1][2][3] Unfortunately, specific quantitative values for (+)-Pinoresinol and (+)-1-Acetoxypinoresinol for all the listed Spanish cultivars were not available in the search results.
Experimental Protocols
The accurate quantification of lignans in olive fruit and oil requires precise and validated analytical methodologies. The following is a detailed protocol for the extraction and quantification of lignans using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a commonly employed and highly sensitive technique.
Lignan Extraction from Olive Fruit
This protocol outlines a solid-liquid extraction method suitable for isolating lignans from fresh olive fruit.
Materials:
-
Fresh olive fruit
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (HPLC grade)
-
Water (deionized)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Freeze fresh olive fruit in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 2 grams of the powdered olive sample into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (80:20 methanol:water, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the extracts at -20°C until HPLC-MS/MS analysis.
HPLC-MS/MS Quantification of Lignans
This section details the conditions for the chromatographic separation and mass spectrometric detection of lignans.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over the course of the run to elute compounds with increasing hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target lignan (e.g., (+)-Pinoresinol, (+)-1-Acetoxypinoresinol) must be determined by infusing pure standards.
-
Source Parameters: Optimized parameters for capillary voltage, nebulizer gas flow, drying gas flow, and temperature.
Quantification:
-
A calibration curve is constructed using certified reference standards of the target lignans at various concentrations.
-
The concentration of each lignan in the olive extracts is determined by comparing the peak area of the analyte to the calibration curve.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for lignan analysis in olives.
Signaling Pathways Modulated by Olive Lignans
Olive lignans, as part of the broader family of olive polyphenols, have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways.
Caption: Modulation of NF-κB and Nrf2 signaling pathways by olive lignans.
References
- 1. OIL CONTENT OF THREE OLIVE CULTIVARS (OLEA EUROPAEA) IN BEIRA BAIXA (PORTUGAL) | International Society for Horticultural Science [ishs.org]
- 2. HPLC-MS/MS Phenolic Characterization of Olive Pomace Extracts Obtained Using an Innovative Mechanical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy of (-)-Olivil Compared to Standard Antifungal Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of (-)-Olivil and its derivatives with standard antifungal drugs, focusing on their mechanisms of action, and supported by available experimental data. While quantitative data for this compound is not publicly available, this document summarizes the known antifungal properties and provides a framework for comparison against established agents.
Executive Summary
This compound, a lignan found in various plant species, and its glucoside derivative, this compound-9'-O-β-d-glucopyranoside (OLI9G), have demonstrated notable antifungal properties. Research indicates that OLI9G exhibits potent activity against Candida albicans, a common fungal pathogen. Its mechanism of action is distinct from standard antifungal drugs, suggesting it may be a candidate for further investigation, especially in the context of drug resistance. Standard antifungals, such as the azole fluconazole and the polyene amphotericin B, have well-documented efficacy and established Minimum Inhibitory Concentration (MIC) ranges against a variety of fungal species.
Quantitative Data Presentation
While specific MIC values for this compound or its derivatives against a range of fungal pathogens are not available in the reviewed literature, the following tables provide established MIC ranges for standard antifungal drugs against Candida albicans for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida albicans
| MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 0.25 - 16 | 1 | 4 | |
| 0.125 - >64 | 0.5 | 2 | [1] |
| ≤1 (for 90% of isolates) | N/A | N/A | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Candida albicans
| MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 0.016 - 16 | N/A | N/A | |
| 0.06 - 1.0 | N/A | 1.0 | [3] |
| 0.25 - 1 | 0.5 | N/A | [4] |
| 0.125 - 1 | 0.25 | 0.5 | [5] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Mechanism of Action
The antifungal mechanisms of this compound derivatives and standard antifungal drugs differ significantly, targeting distinct cellular components and pathways.
This compound-9'-O-β-d-glucopyranoside (OLI9G)
The primary antifungal mechanism of OLI9G is the disruption of the fungal cell membrane.[3] This leads to:
-
Membrane Depolarization: OLI9G significantly alters the membrane potential of the fungal cell.[3]
-
Increased Permeability: It causes permeabilization of the fungal membrane, leading to leakage of intracellular components.[3]
-
Cell Shrinkage and Damage: The membrane damage ultimately results in cell shrinkage and death.[3]
A study has shown that OLI9G exerts its potent antifungal activity without causing hemolysis, a significant advantage compared to amphotericin B.[3]
Standard Antifungal Drugs
-
Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, leading to the inhibition of fungal growth.
-
Amphotericin B (Polyene): Amphotericin B binds to ergosterol in the fungal cell membrane. This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential ions and molecules, ultimately causing cell death.
Caption: Mechanisms of action for OLI9G and standard antifungals.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, which is a standard protocol in the field.
Antifungal Susceptibility Testing by Broth Microdilution
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are obtained in powdered form.
-
Stock solutions are prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water, to a high concentration (e.g., 10 mg/mL).
-
Stock solutions are sterilized by filtration and stored at -70°C.
-
-
Preparation of Fungal Inoculum:
-
The fungal isolate to be tested (e.g., Candida albicans) is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is made in sterile saline (0.85%).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Broth Microdilution Assay:
-
A 96-well microtiter plate is used.
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in the wells of the plate. The final concentrations should span a range that is expected to include the MIC of the organism.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
-
Growth can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound and its derivatives represent a promising area of research for novel antifungal agents. Their unique membrane-disruptive mechanism of action offers a potential alternative to existing drugs, which could be crucial in combating antifungal resistance. However, to fully assess their efficacy in comparison to standard drugs like fluconazole and amphotericin B, further studies are required to establish quantitative data, such as MIC values against a broad range of clinically relevant fungal pathogens. The experimental protocols and comparative data for standard drugs provided in this guide offer a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Isolation of this compound-9'-O-β-d-glucopyranoside from Sambucus williamsii and its antifungal effects with membrane-disruptive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial and antioxidant activities of Sambucus williamsii and Sambucus pendula | Semantic Scholar [semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Assessing the Safety and Toxicity Profile of (-)-Olivil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Olivil is a lignan that has garnered interest for its potential biological activities. However, a comprehensive assessment of its safety and toxicity is crucial for any progression toward therapeutic applications. This guide provides a comparative overview of the available safety data on related compounds, outlines standard experimental protocols for toxicity testing, and offers a framework for evaluating the safety profile of this compound.
Direct Safety and Toxicity Data for this compound
As of the latest available information, there is a notable lack of specific toxicological data for this compound. A safety data sheet for a related compound, Olivil monoacetate, explicitly states "no data available" for key toxicological endpoints, including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.
This absence of direct evidence necessitates a cautious approach and underscores the importance of conducting rigorous toxicological studies. In the interim, an examination of the safety profile of the broader class of compounds to which this compound belongs—lignans—can provide some preliminary insights.
Comparative Safety Profile of Lignans
Lignans are a group of phenolic compounds found in various plants. Some lignans, particularly those from flaxseed, have been studied for their safety in human consumption. While these data do not directly apply to this compound, they offer a valuable point of reference.
| Compound/Extract | Organism | Dosage | Observed Effects | Reference |
| Flaxseed Lignan (Secoisolariciresinol diglucoside - SDG) | Older Adults (Frail) | 300 mg/day | No significant adverse outcomes reported. | [1] |
| Flaxseed Lignan (SDG) | Older Adults (Healthy) | 543 mg/day | No incidence of adverse effects reported. | [1] |
| Olive Pulp Extract | Mice | 2000 mg/kg (acute oral) | No toxicity observed (NOAEL). | |
| Olive Pulp Extract | Rats | 2000 mg/kg (acute oral) | No toxicity observed (NOAEL). | |
| Olive Pulp Extract | Rats | 1000, 1500, 2000 mg/kg/day (90 days) | Small decreases in body weight gain at the highest dose in males; no significant adverse effects. | |
| Olive Pulp Extract | Pregnant Rats | up to 2000 mg/kg/day | No adverse effects on mating, fertility, delivery, or litter parameters. |
Note: NOAEL stands for No-Observed-Adverse-Effect Level. The data presented for olive pulp extract is for a complex mixture and not a purified lignan.
Standard Experimental Protocols for Toxicity Assessment
To establish a comprehensive safety and toxicity profile for this compound, a series of standardized in vitro and in vivo assays should be conducted. The following are detailed methodologies for key experiments.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
References
- 1. SAFETY EVALUATION OF FLAXSEED LIGNAN SUPPLEMENTATION IN OLDER ADULTS RESIDING IN LONG-TERM CARE HOMES • The Journal of Nursing Home Research [jnursinghomeresearch.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Disposal Procedures for (-)-Olivil
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of (-)-Olivil, in accordance with available safety data.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 2955-23-9 |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.40 g/mol |
Safe Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles.
-
Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.
Handle this compound in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[1]
Spill Containment and Cleanup Protocol
In the event of a spill, follow these steps to contain and clean up the material safely:
-
Evacuate and Secure the Area: Remove all sources of ignition and evacuate personnel to a safe area. Keep individuals upwind of the spill.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Collect the Material: For solid spills, collect the material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment during collection.[1]
-
Dispose of Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Step-by-Step Disposal Procedure
The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal facility or by controlled incineration.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle this specific chemical waste.
-
-
Transportation and Final Disposal:
-
The licensed contractor will transport the waste to a designated facility.
-
The material will then be disposed of through one of the following methods:
-
Important Note: Do not discharge this compound or its containers to sewer systems. Avoid contaminating water, foodstuffs, animal feed, or seeds with the chemical waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (-)-Olivil
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides comprehensive, step-by-step guidance for the safe management of (-)-Olivil in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a potentially hazardous substance. The following procedures are based on information for the closely related compound, Olivil monoacetate, and general safety protocols for handling lignans.
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemical-impermeable gloves should be worn to prevent skin contact. Inspect gloves for any damage before use. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Eye and Face Protection | Safety goggles with side shields | Essential for protecting the eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area | Handling should be performed in a chemical fume hood or a well-ventilated space to avoid inhalation of any dust or aerosols. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing risks associated with handling this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard information.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked.
3. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
If the compound is in solid form, handle it carefully to avoid the formation of dust and aerosols.[1]
-
Use dedicated spatulas and weighing boats.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, such as contaminated gloves, weighing papers, and absorbent materials from spills, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsates from contaminated glassware should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure incompatible waste types are segregated.
3. Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
